molecular formula C7H12O3 B1313465 2-Methyltetrahydro-2H-pyran-2-carboxylic acid CAS No. 4180-13-6

2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1313465
CAS No.: 4180-13-6
M. Wt: 144.17 g/mol
InChI Key: KUHXTIPLGHIAGK-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXTIPLGHIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513487
Record name 2-Methyloxane-2-carboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4180-13-6
Record name 2-Methyloxane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxane-2-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established experimental protocols for the determination of key physicochemical parameters. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that most of the currently available data is derived from computational predictions. For comparative purposes, experimental data for the related compound Tetrahydro-2H-pyran-2-carboxylic acid is also included where available.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTetrahydro-2H-pyran-2-carboxylic acidData Type
Molecular Formula C7H12O3[1]C6H10O3[2]-
Molecular Weight 144.17 g/mol [1]130.14 g/mol [2]-
Boiling Point 110-113 °C (at 6 Torr)[3]88-95 °C[2]Predicted[3] / Experimental
Melting Point Not Available--
Density 1.124 ± 0.06 g/cm³[3]1.1400 g/cm³[2]Predicted[3] / Experimental
pKa 3.74 ± 0.20[3]Not AvailablePredicted[3]
LogP (XLogP3-AA) 0.7[1]Not AvailableComputed[1]
Solubility Not AvailableNot Available-

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following protocols are standard methods that can be applied to this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar tetrahydropyran carboxylic acid derivatives. A common approach involves the oxidation of a corresponding aldehyde or alcohol.

Protocol:

  • Oxidation of 2-Methyltetrahydro-2H-pyran-2-carbaldehyde:

    • Dissolve 2-methyltetrahydro-2H-pyran-2-carbaldehyde in an appropriate solvent such as water or a buffered solution.

    • Add an oxidizing agent, such as potassium permanganate (KMnO4), slowly to the solution at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction and work up the mixture. This typically involves filtration to remove manganese dioxide, followed by acidification of the filtrate with an acid like hydrochloric acid to a pH of 6-7.

    • The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound.

Protocol:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a specific pressure.

Protocol:

  • Apparatus: A small-scale distillation apparatus is assembled.

  • Sample: A sample of purified this compound is placed in the distillation flask.

  • Heating: The flask is heated gently.

  • Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point. For vacuum distillation, the pressure must be precisely controlled and recorded.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Sample Addition: A known amount of this compound is dissolved in the aqueous or octanol phase.

  • Partitioning: The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Solubility is a key parameter influencing a drug's absorption and bioavailability.

Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow for determining the key physicochemical properties of a compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point pka pKa Determination purification->pka logp LogP Determination purification->logp solubility Solubility Determination purification->solubility data_analysis Data Analysis melting_point->data_analysis boiling_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for synthesis and physicochemical characterization.

logical_relationship cluster_properties Physicochemical Properties cluster_applications Impact on Drug Development compound 2-Methyltetrahydro-2H- pyran-2-carboxylic acid pka pKa compound->pka logp LogP compound->logp solubility Solubility compound->solubility mp_bp Melting/Boiling Point compound->mp_bp absorption Absorption pka->absorption formulation Formulation pka->formulation logp->absorption distribution Distribution logp->distribution solubility->absorption solubility->formulation mp_bp->formulation stability Chemical Stability mp_bp->stability

Caption: Relationship of physicochemical properties to drug development aspects.

References

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS 4180-13-6), a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and spectral characterization, offering a valuable resource for professionals in research and development.

Core Compound Information

This compound is a saturated heterocyclic carboxylic acid. The presence of a chiral center at the C2 position indicates that this compound can exist as two enantiomers, (R)- and (S)-2-methyltetrahydro-2H-pyran-2-carboxylic acid.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
CAS Number 4180-13-6[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound
Synonyms 2-Methyloxane-2-carboxylic acid, 2-Methyltetrahydropyran-2-carboxylic Acid[2]
Appearance White crystals[3]
Melting Point 70-72 °C[3]
Solubility Water soluble[3]
Purity 99%[3]

Synthesis and Experimental Protocols

A patent for the synthesis of the related compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, describes a key oxidation step.[4][5] In this process, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde is oxidized using potassium permanganate in an aqueous solution at room temperature.[4][5] After the reaction, the mixture is centrifuged, and the filtrate is acidified to precipitate the carboxylic acid product.[4][5] This suggests a potential pathway for the synthesis of the title compound from 2-methyltetrahydro-2H-pyran-2-carbaldehyde.

Another general method for the synthesis of tetrahydropyran carboxylic acids involves the hydrogenation of a dihydropyran precursor. For instance, tetrahydropyran-2-carboxylic acid can be synthesized by the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst.[6]

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis Pathway Start 2-Methyltetrahydro-2H-pyran-2-carbaldehyde Oxidation Oxidation (e.g., KMnO4, aq. solution, RT) Start->Oxidation Reactant Workup Acidification & Isolation (e.g., HCl, centrifugation/filtration) Oxidation->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not publicly available, various suppliers and chemical databases indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[7]

Table 2: Expected Spectroscopic Features

TechniqueFeatureExpected Chemical Shift / Range
¹H NMR Carboxylic Acid Proton (-COOH)~10-13 ppm (broad singlet)
Methyl Protons (-CH₃)~1.2-1.5 ppm (singlet)
Methylene Protons (-CH₂-)~1.5-4.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (-COOH)~170-185 ppm
Quaternary Carbon (C-2)~80-90 ppm
Methyl Carbon (-CH₃)~20-30 ppm
Methylene Carbons (-CH₂-)~20-70 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong)
C-O Stretch1210-1320 cm⁻¹

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran ring is a common scaffold in many natural products and biologically active compounds, recognized for its favorable physicochemical properties, including improved solubility and metabolic stability.[8] While specific pharmacological studies on this compound are limited in publicly accessible literature, its structural motifs suggest potential areas of interest.

The methyl ester of the related tetrahydropyran-2-carboxylic acid has been investigated as a 5-lipoxygenase inhibitor, suggesting a potential role for derivatives in the development of anti-inflammatory drugs.[9] Carboxylic acids themselves are key functional groups in a vast number of pharmaceuticals, though their direct use can sometimes be limited by pharmacokinetic challenges.

Potential Research Workflow in Drug Discovery:

G cluster_0 Drug Discovery Funnel Start Compound Synthesis (this compound) Screening High-Throughput Screening (Target-based or Phenotypic) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the evaluation of a novel chemical entity in drug discovery.

Conclusion

This compound represents a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. While detailed experimental and biological data remain scarce in the public domain, this guide provides a foundational understanding based on available information and logical extrapolation from related compounds. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activity to unlock its potential in drug discovery and other applications.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Given the limited availability of a complete, publicly accessible dataset for this specific compound, this paper focuses on predicted spectroscopic data, standardized experimental protocols, and the logical workflow required for its structural verification.

Compound Overview

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a methyl group, and a carboxylic acid moiety. Its chemical properties are defined by these functional groups.

PropertyValue
CAS Number 4180-13-6[1][2]
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
IUPAC Name 2-Methyl-2,3,4,5-tetrahydro-6H-pyran-2-carboxylic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of organic spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~3.5-3.8m2HH-6
~1.8-2.0m2HH-3
~1.5-1.7m2HH-5
~1.3-1.5m2HH-4
~1.4s3H-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~175-180Quaternary-COOH
~75-80QuaternaryC-2
~65-70MethyleneC-6
~30-35MethyleneC-3
~25-30MethyleneC-5
~20-25MethyleneC-4
~20-25Methyl-CH₃
Predicted Mass Spectrometry (MS) Data (EI)
m/zInterpretation
144[M]⁺ (Molecular Ion)
127[M - OH]⁺
99[M - COOH]⁺
85[M - COOH - CH₂]⁺
43[CH₃CO]⁺ (Base Peak)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad
2940, 2860C-HAlkane, sharp
1700-1725C=OCarboxylic acid, strong
1050-1150C-OEther, strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 transients.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-300.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) plates.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

The following diagrams illustrate the structure, key predicted NMR correlations, and the general workflow for the structure elucidation of this compound.

Caption: Molecular structure of this compound.

G Predicted HMBC Correlations cluster_structure Key Protons and Carbons cluster_correlations Correlations H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C5 C5 H3->C5 H6 H-6 H6->C2 H6->C5 CH3 -CH3 CH3->C2 C_COOH -COOH CH3->C_COOH C3 C3 CH3->C3

Caption: Predicted key HMBC correlations for structure confirmation.

G cluster_workflow Structure Elucidation Workflow A Obtain Sample B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups (e.g., -COOH, C-O) A->C D 1D NMR (1H, 13C) Determine Proton and Carbon Environments A->D F Data Integration and Structure Confirmation B->F C->F E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity and Final Structure D->E E->F

Caption: General experimental workflow for structure elucidation.

References

Stereochemistry of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a chiral heterocyclic compound with a stereocenter at the C2 position. The spatial arrangement of the methyl and carboxylic acid groups at this chiral center gives rise to two enantiomers, (R)- and (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid. The absolute configuration of this molecule is critical in the context of medicinal chemistry and drug development, as stereoisomers often exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including methods for its synthesis, chiral resolution, and stereochemical characterization.

Synthesis and Chiral Resolution

The synthesis of racemic this compound can be achieved through various organic synthesis routes. However, obtaining enantiomerically pure forms requires either an asymmetric synthesis approach or the resolution of the racemic mixture. Based on established methods for structurally similar compounds, two primary strategies for chiral resolution are presented here.

Diastereomeric Salt Formation with a Chiral Resolving Agent

A classical and effective method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Covalent Derivatization with a Chiral Auxiliary

Another powerful technique involves the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomers. These diastereomers can then be separated using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). A notable example from the literature for a similar compound involves the use of L-(-)-menthol as a chiral auxiliary.[1]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Esterification with L-(-)-Menthol

This protocol is adapted from methodologies used for the resolution of similar carboxylic acids.[1]

1. Esterification:

  • To a solution of racemic this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.1 eq).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

2. Diastereomer Separation:

  • Purify the crude diastereomeric ester mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, for higher resolution, employ preparative HPLC with a chiral stationary phase. A CHIRALPAK IC column has been shown to be effective for separating similar diastereomeric menthyl esters.[1]

3. Hydrolysis:

  • Separately dissolve each purified diastereomeric ester in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (R)- and (S)-enantiomers.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To determine the enantiomeric purity of the resolved products, a robust analytical method is required. Chiral HPLC is the most common and reliable technique for this purpose.

1. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg/mL) of the this compound sample in the mobile phase.

2. HPLC Conditions:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the separation of racemic carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA), is typically used. The exact ratio needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data

Parameter(R)-Enantiomer(S)-EnantiomerReference Compound Data
Specific Optical Rotation ([\α]D) Not ReportedNot ReportedFor (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid: [\α]D²⁰ = +2.6 (c 4, CHCl₃)

Note: The sign of the specific optical rotation for the enantiomers of this compound would need to be determined experimentally.

Visualization of Stereochemical Workflow

The following diagram illustrates the general workflow for the synthesis, chiral resolution, and stereochemical analysis of this compound.

stereochem_workflow racemic_synthesis Racemic Synthesis racemic_acid Racemic 2-Methyltetrahydro-2H- pyran-2-carboxylic acid racemic_synthesis->racemic_acid resolution Chiral Resolution (e.g., Diastereomeric Esterification) racemic_acid->resolution diastereomers Mixture of Diastereomers resolution->diastereomers separation Separation (Chromatography) diastereomers->separation diastereomer_R Diastereomer 1 separation->diastereomer_R   diastereomer_S Diastereomer 2 separation->diastereomer_S   hydrolysis_R Hydrolysis diastereomer_R->hydrolysis_R hydrolysis_S Hydrolysis diastereomer_S->hydrolysis_S enantiomer_R (R)-Enantiomer hydrolysis_R->enantiomer_R enantiomer_S (S)-Enantiomer hydrolysis_S->enantiomer_S analysis Stereochemical Analysis (Chiral HPLC, Polarimetry) enantiomer_R->analysis enantiomer_S->analysis

Workflow for Stereoselective Preparation and Analysis.

Conclusion

The stereochemistry of this compound is a crucial aspect for its application in scientific research and drug development. While specific quantitative data such as optical rotation values for the pure enantiomers are not widely published, established methodologies for the synthesis, chiral resolution, and analysis of structurally similar compounds provide a clear and reliable pathway for the preparation and characterization of the individual (R)- and (S)-enantiomers. The experimental protocols and workflow outlined in this guide serve as a comprehensive resource for researchers in this field. It is recommended that key analytical data, particularly specific optical rotation, be determined experimentally for the pure enantiomers of the title compound to establish definitive stereochemical assignments.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data expected for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS No: 4180-13-6, Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ).[1] As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. The interpretation is grounded in fundamental principles and provides researchers with a robust framework for analyzing this and structurally related molecules.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals requires a standardized numbering system for the molecule. The following diagram illustrates the structure of this compound with the atom numbering that will be used throughout this guide.

M [M]⁺˙ m/z = 144 M_minus_15 [M - CH₃]⁺ m/z = 129 M->M_minus_15 - •CH₃ M_minus_45 [M - COOH]⁺ m/z = 99 M->M_minus_45 - •COOH Fragment_85 [C₅H₉O]⁺ m/z = 85 M_minus_45->Fragment_85 - CH₂

References

An In-depth Technical Guide to Known Derivatives of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the synthesis of ester and amide derivatives, summarizes their biological activities with available quantitative data, and outlines experimental protocols.

Introduction

This compound is a saturated heterocyclic carboxylic acid. The tetrahydropyran ring is a common scaffold in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The modification of the carboxylic acid group into esters and amides is a common strategy in drug discovery to modulate physicochemical properties such as solubility, stability, and cell permeability, as well as to explore structure-activity relationships (SAR) to enhance potency and selectivity. This guide focuses on the known synthetic derivatives of this specific core structure and their reported biological significance.

Synthesis of Derivatives

The primary routes for the derivatization of this compound involve the formation of esters and amides.

Esterification

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For this compound, standard esterification methods can be employed.

General Experimental Protocol: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, serving as both reactant and solvent) is added a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ester can be purified by column chromatography on silica gel to afford the desired product.

Amide Formation

Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

General Experimental Protocol: Amide Coupling using a Carbodiimide

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide) is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at 0 °C for 30 minutes.

  • Amine Addition: The desired primary or secondary amine (1.1 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Work-up and Purification: If DCC is used, the by-product dicyclohexylurea is removed by filtration. The filtrate is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

Known Derivatives and Biological Activities

While specific derivatives of this compound and their biological data are not extensively reported in publicly available literature, the broader class of tetrahydropyran-containing molecules has shown significant therapeutic potential. The data presented below is for structurally related compounds to provide an indication of the potential bioactivities of this compound derivatives.

Antibacterial Activity

Tetrahydropyran-based compounds have been investigated as inhibitors of bacterial enzymes. For instance, a series of tetrahydropyran-based hydroxamates were identified as inhibitors of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria.

Compound IDStructureTargetIC50 (nM)MIC (µM) vs. P. aeruginosa
1 Tetrahydropyran-based hydroxamateLpxC7.450
Anticancer Activity

Derivatives of tetrahydropyrimidines, which share a similar heterocyclic core, have demonstrated anticancer properties. For example, certain tetrahydropyrimidinecarboxamides have been synthesized and evaluated for their in vitro anticancer activity.

Compound IDStructureCell LineIC50 (µM)
2 Tetrahydropyrimidinecarboxamide analogLiver CancerData not specified
3 Tetrahydropyrimidinecarboxamide analogBreast CancerData not specified
4 Tetrahydropyrimidinecarboxamide analogLung CancerData not specified

Signaling Pathways and Experimental Workflows

To visualize the general processes involved in the synthesis and evaluation of these derivatives, the following diagrams are provided.

Synthesis_Workflow A This compound B Esterification (e.g., Fischer) A->B Alcohol, Acid Catalyst C Amide Formation (e.g., DCC coupling) A->C Amine, Coupling Agent D Ester Derivatives B->D E Amide Derivatives C->E F Biological Screening (e.g., antibacterial, anticancer) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G Biological_Screening_Pathway cluster_0 In Vitro Assays cluster_1 Data Analysis A Synthesized Derivatives (Esters and Amides) B Enzyme Inhibition Assays (e.g., LpxC) A->B C Cell-based Assays (e.g., Cancer Cell Lines) A->C D Determination of IC50/MIC B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide combines known information with predictive data based on analogous structures and general chemical principles.

Introduction

This compound (CAS No. 4180-13-6) is a derivative of tetrahydropyran (THP), a saturated six-membered cyclic ether. The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, which can lead to improved pharmacokinetic profiles (ADME) of drug candidates. The incorporation of a carboxylic acid and a methyl group at the 2-position introduces a chiral center and additional functional handles for chemical modification, making it an intriguing building block for medicinal chemistry.

While specific biological activities for this compound have not been reported, the broader class of tetrahydropyran derivatives has been shown to exhibit a range of biological effects, including antitumor activity.[1] This guide aims to consolidate the available chemical data, propose a viable synthetic route, and discuss the potential for this molecule in the context of drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is reported, other parameters are predicted based on its structure.

PropertyValueSource
CAS Number 4180-13-6Chemical Vendor Databases
Molecular Formula C₇H₁₂O₃Chemical Vendor Databases
Molecular Weight 144.17 g/mol Chemical Vendor Databases
IUPAC Name This compound
Canonical SMILES CC1(CCCCO1)C(=O)O
Appearance White to off-white solid (Predicted)
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in polar organic solvents (Predicted)
pKa ~4.5 (Predicted for carboxylic acid)

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
3.5 - 4.0Multiplet2H-O-CH₂-
1.5 - 2.0Multiplet4H-CH₂-CH₂-CH₂-
~1.4Singlet3H-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
175 - 185-COOH
75 - 85C2 (quaternary)
60 - 70C6 (-O-CH₂-)
20 - 40C3, C4, C5
20 - 30-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, BroadO-H stretch (carboxylic acid dimer)
2950 - 2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
1200 - 1300MediumC-O stretch (carboxylic acid)
1050 - 1150StrongC-O-C stretch (ether)
Mass Spectrometry (Predicted)
m/zInterpretation
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
99[M - COOH]⁺
85[M - COOH - CH₂]⁺
45[COOH]⁺

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related tetrahydropyran carboxylic acids. One such general approach involves the cyclization of a δ-hydroxy ester followed by hydrolysis.

Proposed Synthesis of this compound

This proposed protocol is hypothetical and would require optimization.

Step 1: Synthesis of Ethyl 5-hydroxy-2-methylhexanoate

  • To a solution of ethyl 2-methyl-5-oxohexanoate (1 eq.) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxy-2-methylhexanoate.

Step 2: Intramolecular Cyclization to Ethyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

  • Dissolve the crude ethyl 5-hydroxy-2-methylhexanoate in dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate in a mixture of ethanol and water (1:1).

  • Add an excess of sodium hydroxide (NaOH) (3 eq.).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and acidify with 2 M HCl until pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 2-methyl-5-oxohexanoate B NaBH4, Methanol A->B Reduction C Ethyl 5-hydroxy-2-methylhexanoate B->C D p-TsOH, CH2Cl2 C->D Acid-catalyzed intramolecular cyclization E Ethyl 2-Methyltetrahydro-2H-pyran-2-carboxylate D->E F NaOH, EtOH/H2O E->F Saponification G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

As of the date of this review, no specific biological activities or signaling pathway involvements have been reported in the scientific literature for this compound. However, the tetrahydropyran scaffold is a key component in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for drug discovery programs.

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. Its conformational rigidity, combined with the hydrogen bond accepting capability of the ether oxygen, allows for favorable interactions with biological targets. For instance, various tetrahydropyran derivatives have been investigated for their potential as antitumor agents.[1] The presence of the carboxylic acid functionality in the target molecule provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

G cluster_0 Drug Design Principles cluster_1 Potential Therapeutic Applications A Tetrahydropyran Scaffold B Improved Pharmacokinetics (ADME) A->B C Hydrogen Bond Acceptor A->C D Conformational Rigidity A->D E Biological Target B->E C->E D->E F Therapeutic Effect E->F G Antitumor Activity F->G H Other Bioactivities F->H

Caption: Conceptual role of the tetrahydropyran scaffold in drug design.

Conclusion

This compound is a simple heterocyclic compound with potential as a building block in medicinal chemistry. While specific experimental data on its synthesis, spectroscopic properties, and biological activity are currently lacking in the public domain, this guide has provided a summary of its known characteristics and a prospective look at its potential based on the properties of related compounds. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in exploring the chemistry and biological potential of this molecule. Further investigation is warranted to synthesize and characterize this compound and to evaluate its activity in various biological assays.

References

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid: From Synthesis to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic building block gaining relevance in medicinal chemistry. Due to its limited independent study, this document focuses on its synthesis, properties, and its notable application as a structural component in the development of therapeutic agents, particularly selective antagonists for the M4 muscarinic acetylcholine receptor.

Core Compound Properties

While extensive experimental data for this compound is not widely published, its fundamental chemical properties are well-defined. These are summarized in the table below.

PropertyValue
CAS Number 4180-13-6
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Canonical SMILES CC1(CCCCO1)C(=O)O
InChI Key KUHXTIPLGHIAGK-UHFFFAOYSA-N
Synonyms 2-methyloxane-2-carboxylic acid

History and Discovery

The history of this compound is not marked by a singular discovery event but rather by its emergence as a valuable synthetic intermediate in pharmaceutical research. Its utility is highlighted in numerous patents for complex molecules, where the tetrahydropyran motif is incorporated to modulate the physicochemical and pharmacological properties of the parent compound.

Notably, its application is prominent in the quest for selective antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4).[1][2][3] These receptors are a key target for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][4][5] The tetrahydropyran moiety can influence factors like metabolic stability and binding selectivity of the larger drug molecule.[6]

Experimental Protocols

General Synthesis of Substituted Tetrahydropyran-2-carboxylic Acids

Principle: Catalytic hydrogenation of the double bond in a dihydropyran-2-carboxylic acid derivative yields the saturated tetrahydropyran ring system.

Representative Protocol:

  • Precursor Preparation: The synthesis would likely start from a suitable precursor such as a substituted 3,4-dihydro-2H-pyran-2-carboxylic acid or its ester. These precursors can be synthesized through various methods, including hetero-Diels-Alder reactions.

  • Hydrogenation Reaction:

    • Dissolve the sodium salt of the dihydropyran-2-carboxylic acid precursor in a suitable solvent like methanol.

    • Add a hydrogenation catalyst, such as Raney nickel, to the solution.

    • Carry out the hydrogenation in a reactor under a hydrogen atmosphere (e.g., 3 atm pressure).

    • Monitor the reaction for the cessation of hydrogen uptake.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the catalyst.

    • Remove the solvent under reduced pressure (in vacuo).

    • Acidify the residue with a strong acid, such as concentrated hydrochloric acid.

    • Extract the product into an organic solvent like chloroform.

    • Purify the final product by distillation under reduced pressure.

Application in the Synthesis of M4 Receptor Antagonists: A Workflow Example

Patents disclose the use of this compound in amide bond formation to create more complex molecules. The following is a representative workflow based on these disclosures.

Principle: Standard peptide coupling reaction to form an amide bond between the carboxylic acid group of the title compound and an amine-containing scaffold.

Experimental Workflow:

A representative workflow for amide coupling.

Role in M4 Muscarinic Acetylcholine Receptor Signaling

As a building block for M4 receptor antagonists, this compound contributes to the overall structure of molecules that modulate a key signaling pathway in the central nervous system. M4 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gi/o pathway.

Activation of M4 receptors by acetylcholine typically leads to an inhibitory effect on neuronal activity.[10][11] M4 antagonists, for which our title compound is a building block, block this activation. This can be beneficial in conditions like Parkinson's disease, where there is an imbalance between dopaminergic and cholinergic systems.[4][5] By blocking the inhibitory M4 receptors, these antagonists can enhance dopamine release and improve motor control.[1]

The signaling pathway modulated by M4 receptor antagonists is depicted below.

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Activates Antagonist M4 Antagonist (containing the tetrahydropyran motif) Antagonist->M4R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to

M4 receptor signaling pathway and the action of an M4 antagonist.

References

A Comprehensive Guide to the Theoretical Investigation of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the theoretical and computational analysis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's structural, electronic, and spectroscopic properties, which are crucial for predicting its behavior and interactions in biological systems. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust protocol for its in silico characterization.

Introduction

This compound belongs to the class of substituted tetrahydropyrans, a scaffold frequently encountered in natural products and pharmacologically active compounds. The presence of a chiral center at the C2 position and the conformational flexibility of the tetrahydropyran ring necessitate a thorough computational investigation to elucidate its preferred three-dimensional structure and resulting electronic properties. Quantum chemical calculations offer a powerful, non-experimental approach to determine these characteristics with a high degree of accuracy.

This guide will detail the theoretical background, computational methodologies, and expected data outputs for a comprehensive study of this molecule.

Theoretical Approach and Computational Methodology

The investigation of this compound is best approached using a combination of quantum chemical methods to ensure both accuracy and computational efficiency. Density Functional Theory (DFT) is a widely used and reliable method for studying the geometric and electronic properties of organic molecules. For enhanced accuracy, particularly for energetic considerations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be employed.

Conformational Analysis

Due to the flexible nature of the tetrahydropyran ring and the rotatable carboxylic acid group, a thorough conformational search is the foundational step. This analysis identifies the low-energy conformers that are most likely to be present at physiological temperatures.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder. Both (R) and (S) enantiomers should be considered.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This initial, less computationally expensive step generates a large number of potential conformers.

  • Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial search are then subjected to geometry optimization using DFT. A common and effective level of theory for this step is the B3LYP functional with the 6-31G(d,p) basis set.

  • Final Energy Calculations: To obtain more accurate relative energies of the optimized conformers, single-point energy calculations can be performed using a larger basis set, such as 6-311++G(d,p), and potentially a different functional or method (e.g., M06-2X or MP2).

Geometric and Electronic Structure Analysis

Once the most stable conformer(s) are identified, a detailed analysis of their geometric and electronic properties is conducted.

Experimental Protocol:

  • Final Geometry Optimization: The lowest energy conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain precise geometric parameters.

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: A suite of electronic properties is calculated, including:

    • Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

    • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

Spectroscopic Property Prediction

Theoretical calculations can provide valuable predictions of various spectroscopic data, which can aid in the experimental characterization of the molecule.

Experimental Protocol:

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • IR and Raman Spectra Simulation: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

Data Presentation

The quantitative data generated from these theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
O1-C2[Placeholder Value]
C2-C3[Placeholder Value]
C2-C7 (Methyl)[Placeholder Value]
C2-C8 (Carboxyl)[Placeholder Value]
C8-O2[Placeholder Value]
C8-O3[Placeholder Value]
O3-H[Placeholder Value]
Bond Angles
O1-C2-C3[Placeholder Value]
C3-C2-C7[Placeholder Value]
C7-C2-C8[Placeholder Value]
O1-C2-C8[Placeholder Value]
O2-C8-O3[Placeholder Value]
Dihedral Angles
C6-O1-C2-C3[Placeholder Value]
O1-C2-C8-O2[Placeholder Value]
O1-C2-C8-O3[Placeholder Value]

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyValue
Thermodynamic Properties
Zero-point vibrational energy (kcal/mol)[Placeholder Value]
Enthalpy (Hartree)[Placeholder Value]
Gibbs Free Energy (Hartree)[Placeholder Value]
Electronic Properties
HOMO Energy (eV)[Placeholder Value]
LUMO Energy (eV)[Placeholder Value]
HOMO-LUMO Gap (eV)[Placeholder Value]
Dipole Moment (Debye)[Placeholder Value]

Table 3: Predicted Vibrational Frequencies and Intensities

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1[Placeholder Value][Placeholder Value][Placeholder Value][e.g., O-H stretch]
2[Placeholder Value][Placeholder Value][Placeholder Value][e.g., C=O stretch]
3[Placeholder Value][Placeholder Value][Placeholder Value][e.g., C-H stretch]
...............

Visualizations

Visual representations of the computational workflow and key molecular properties are essential for a clear understanding of the theoretical approach.

Theoretical_Calculation_Workflow cluster_input Input cluster_conf_analysis Conformational Analysis cluster_final_calc High-Level Calculations cluster_output Output start 2D Structure of This compound conf_search Molecular Mechanics Conformational Search start->conf_search Generate 3D conformers dft_opt_low DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->dft_opt_low Select low-energy conformers dft_opt_high DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_opt_low->dft_opt_high Identify most stable conformer freq_calc Vibrational Frequency Calculation dft_opt_high->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) dft_opt_high->nmr_calc electronic_prop Electronic Property Calculation dft_opt_high->electronic_prop geom_params Optimized Geometry dft_opt_high->geom_params thermo_data Thermodynamic Data freq_calc->thermo_data spectra Predicted IR/Raman Spectra freq_calc->spectra nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts electronic_data HOMO/LUMO, MEP electronic_prop->electronic_data

Caption: Workflow for the theoretical calculation of this compound.

Signaling_Pathway_Example cluster_properties Calculated Molecular Properties cluster_applications Applications in Drug Development geometry Optimized Geometry reactivity Prediction of Chemical Reactivity geometry->reactivity influences electronics Electronic Properties (HOMO, LUMO, MEP) electronics->reactivity determines binding Understanding Receptor Binding electronics->binding guides spectroscopy Spectroscopic Properties (IR, NMR) characterization Aid in Experimental Characterization spectroscopy->characterization validates

Caption: Relationship between calculated properties and their applications in drug development.

Conclusion

The theoretical and computational methodologies detailed in this whitepaper provide a comprehensive framework for the in-depth characterization of this compound. By following these protocols, researchers can obtain valuable insights into the conformational preferences, geometric parameters, and electronic and spectroscopic properties of this molecule. This information is invaluable for understanding its potential biological activity and for guiding further experimental studies in the context of drug discovery and development. The combination of robust computational methods and clear data presentation will undoubtedly accelerate research efforts focused on this and related chemical entities.

Methodological & Application

Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via a three-step sequence starting from simple and commercially available precursors. The key steps involve a hetero-Diels-Alder reaction to construct the dihydropyran ring system, followed by catalytic hydrogenation to the saturated tetrahydropyran, and concluding with the hydrolysis of the ester to the final carboxylic acid. This protocol includes detailed experimental procedures, quantitative data, and visual aids to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive feature in drug design. Specifically, 2-substituted tetrahydropyrans with a carboxylic acid function at the 2-position are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules. This application note outlines a reliable and scalable method for the preparation of this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process as illustrated below.

Synthesis_Workflow start Simple Precursors step1 Step 1: Hetero-Diels-Alder Reaction start->step1 intermediate1 Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate step1->intermediate1 step2 Step 2: Catalytic Hydrogenation intermediate1->step2 intermediate2 Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate step2->intermediate2 step3 Step 3: Ester Hydrolysis intermediate2->step3 product This compound step3->product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

This step involves a Lewis acid-catalyzed hetero-Diels-Alder reaction between ethyl 2-methylacrylate and ethyl vinyl ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methylacrylate114.1411.4 g (12.3 mL)0.1
Ethyl vinyl ether72.1110.8 g (14.5 mL)0.15
Zinc Chloride (anhydrous)136.301.36 g0.01
Dichloromethane (anhydrous)-100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous zinc chloride (1.36 g, 0.01 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl 2-methylacrylate (11.4 g, 0.1 mol) to the stirred suspension.

  • After stirring for 15 minutes, add ethyl vinyl ether (10.8 g, 0.15 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate as a colorless oil.

Expected Yield: 70-80%

Step 2: Catalytic Hydrogenation of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

The double bond in the dihydropyran ring is reduced via catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate170.2117.0 g0.1
Palladium on Carbon (10 wt. %)-0.85 g-
Ethyl Acetate-150 mL-

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate (17.0 g, 0.1 mol) in ethyl acetate (150 mL).

  • Carefully add 10% palladium on carbon (0.85 g, 5 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate as a colorless oil. The product is often pure enough for the next step without further purification.

Expected Yield: >95%

Step 3: Hydrolysis of Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate

The final step is the base-catalyzed hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate172.2217.2 g0.1
Sodium Hydroxide40.008.0 g0.2
Methanol-100 mL-
Water-50 mL-
Hydrochloric Acid (6 M)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate (17.2 g, 0.1 mol) in methanol (100 mL).

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6 M hydrochloric acid.

  • Extract the acidic aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Yield: 85-95%

Data Summary

StepProductStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)
1Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylateEthyl 2-methylacrylate, Ethyl vinyl etherZnCl₂, CH₂Cl₂24 h0 to RT70-80
2Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylateEthyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate10% Pd/C, H₂12 hRT>95
3This compoundEthyl 2-methyltetrahydro-2H-pyran-2-carboxylateNaOH, MeOH/H₂O4 hReflux85-95

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

Logical_Progression cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Saturation cluster_step3 Step 3: Functional Group Transformation dienophile Ethyl 2-methylacrylate (Dienophile) diels_alder Hetero-Diels-Alder [4+2] Cycloaddition dienophile->diels_alder diene Ethyl vinyl ether (Diene) diene->diels_alder lewis_acid ZnCl₂ (Lewis Acid Catalyst) lewis_acid->diels_alder catalyzes dihydropyran_ester Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate diels_alder->dihydropyran_ester hydrogenation Catalytic Hydrogenation dihydropyran_ester->hydrogenation tetrahydropyran_ester Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate hydrogenation->tetrahydropyran_ester hydrolysis Ester Hydrolysis tetrahydropyran_ester->hydrolysis final_product This compound hydrolysis->final_product

Figure 2: Logical flow of the synthesis highlighting key transformations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from simple precursors. The described three-step sequence is robust and scalable, making it suitable for various research and development applications. The clear presentation of experimental details, quantitative data, and visual workflows is intended to facilitate the successful implementation of this synthetic route.

Application Notes and Protocols for the Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the intermediate alcohol, 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran, via a Grignard reaction. This is followed by the oxidation of the alcohol to the desired carboxylic acid. This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Chemical Properties and Data

The key quantitative data for the target compound and the intermediate are summarized below.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Product This compound4180-13-6[1]C₇H₁₂O₃[1]144.17[1]
Intermediate 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyranN/AC₇H₁₄O₂130.18

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl group, the methylene protons of the pyran ring, and the carboxylic acid proton. The carboxylic acid proton is expected to be a broad singlet at high ppm (δ > 10 ppm).
¹³C NMR Signals for the quaternary carbon of the carboxylic acid, the methyl carbon, and the carbons of the tetrahydropyran ring.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1725 cm⁻¹), and C-H stretches (approx. 2850-3000 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight (144.17 g/mol ).

Note: The spectroscopic data presented are based on typical values for similar structures and may vary based on experimental conditions.[2]

Synthetic Workflow

The synthesis of this compound is accomplished through a two-step process as illustrated in the following diagram.

SynthesisWorkflow A δ-Valerolactone C 2-(hydroxymethyl)-2- methyltetrahydro-2H-pyran A->C 1. Diethyl ether, 0°C to rt 2. H₃O⁺ workup B Methylmagnesium bromide (Grignard) B->C E 2-Methyltetrahydro-2H- pyran-2-carboxylic acid C->E Oxidation D Jones Reagent (CrO₃, H₂SO₄, Acetone) D->C

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

  • δ-Valerolactone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

Step 1: Synthesis of 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran

This procedure details the synthesis of the alcohol intermediate via a Grignard reaction with a lactone.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with δ-valerolactone (1.0 eq) dissolved in anhydrous diethyl ether.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the intermediate alcohol to the final carboxylic acid product using Jones reagent.

  • Preparation of Jones Reagent: Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood. Slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid, and then carefully dilute with distilled water to a final volume of 100 mL. Cool the mixture in an ice bath.

  • Reaction Setup: The 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran (1.0 eq) from Step 1 is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Oxidation: The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of the Cr(VI) reagent.

  • Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

  • Workup: Upon completion, the excess oxidant is quenched by the dropwise addition of isopropanol until the green color persists. The mixture is then filtered through a pad of Celite to remove the chromium salts.

  • Extraction and Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The remaining aqueous residue is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer is then acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3 x 50 mL). The final organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under anhydrous conditions.

  • Chromium trioxide is a strong oxidant and is highly toxic and carcinogenic. Avoid inhalation and skin contact.

  • Concentrated acids are corrosive and should be handled with care.

This protocol provides a robust method for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Applications of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid and its derivatives are valuable chiral building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. The tetrahydropyran (THP) motif is a prevalent structural feature in numerous biologically active molecules, often serving as a bioisosteric replacement for carbocyclic rings to enhance pharmacokinetic properties.[1] The presence of a stereocenter at the C2 position, bearing both a methyl and a carboxylic acid group, provides a synthetically versatile handle for the stereoselective introduction of further functionality. This document provides an overview of the applications of this scaffold, drawing on data from closely related analogues, and presents detailed protocols for its synthesis and derivatization.

Application Notes

The primary application of this compound and its enantiomers lies in their use as chiral synthons. The rigid pyran ring system allows for predictable control over stereochemistry in subsequent transformations.

Key Applications:

  • Synthesis of Natural Products: The 2,6-disubstituted tetrahydropyran core is a common feature in a variety of natural products. For instance, the structurally related (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, also known as (-)-Civet, is a glandular secretion of the Civet Cat used in the perfumery industry.[2][3] Its synthesis highlights the strategic use of chiral tetrahydropyran building blocks.

  • Drug Discovery and Development: Chiral carboxylic acids and their derivatives are fundamental in the development of single-enantiomer drugs to improve efficacy and reduce side effects.[4][5] The tetrahydropyran ring can impart favorable properties such as improved solubility and metabolic stability. While specific drugs containing the this compound moiety are not prominently documented in the provided search results, the utility of similar chiral building blocks, such as (R)-Tetrahydrofuran-2-carboxylic acid in the synthesis of antibiotics and antivirals, underscores the potential of this scaffold.[5]

  • Asymmetric Synthesis: The chiral nature of (R)- and (S)-2-methyltetrahydro-2H-pyran-2-carboxylic acid makes them valuable starting materials for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.[6][7]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the provided search results, the following protocols are adapted from the synthesis of structurally similar compounds. These methods provide a strong foundation for the synthesis and derivatization of the target molecule.

Protocol 1: Synthesis of a Racemic Analogue (2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid) via Oxidation

This protocol describes the synthesis of a related tetrahydropyran carboxylic acid via the oxidation of the corresponding aldehyde. A similar approach could be envisioned for the synthesis of this compound from 2-methyltetrahydro-2H-pyran-2-carbaldehyde.

Reaction Scheme:

G 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde->2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid KMnO4, H2O, rt

Figure 1. Oxidation of a tetrahydropyran carbaldehyde.

Materials:

  • 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve 54g (0.38 mol) of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 500 mL of water.[8][9]

  • To this solution, add 59g (0.38 mol) of potassium permanganate.[8][9]

  • Stir the reaction mixture at room temperature for 12 hours.[8][9]

  • After the reaction is complete, centrifuge the mixture to remove the manganese dioxide byproduct.

  • Carefully adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

  • Stir the solution for 2 hours to facilitate precipitation of the product.

  • Centrifuge the mixture to collect the white solid product.

Quantitative Data (for 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid):

Reactant Amount (carbaldehyde)KMnO₄ AmountWater VolumeReaction TimeYieldPurityReference
54g (0.38mol)59g (0.38mol)500mL12h93%>98%[8][9]
54g295g2000mL13h92%>98%[8][9]
54g168g1000mL12h94%>98%[8][9]
Protocol 2: Synthesis of a Chiral Analogue ((+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid) via Cyclization

This protocol outlines a stereospecific cyclization to form a chiral tetrahydropyran carboxylic acid, a key strategy for accessing enantiomerically pure building blocks.

Workflow Diagram:

G cluster_0 Synthesis of Epoxide cluster_1 Cyclization and Oxidation (R)-linalool (R)-linalool (R)-linalool acetate (R)-linalool acetate (R)-linalool->(R)-linalool acetate Ac₂O, Pyridine (+)-Epoxide (+)-Epoxide (R)-linalool acetate->(+)-Epoxide m-CPBA, CH₂Cl₂ Intermediate Alcohol Intermediate Alcohol (+)-Epoxide->Intermediate Alcohol (+)-10-camphorsulfonic acid (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid Intermediate Alcohol->(+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid Oxidation

Figure 2. Synthetic workflow for a chiral tetrahydropyran carboxylic acid.

Materials:

  • (R)-linalool

  • Acetic anhydride

  • Pyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • (+)-10-camphorsulfonic acid (CSA)

  • Oxidizing agent (e.g., Jones reagent)

Procedure:

Part A: Epoxidation of (R)-linalool [10]

  • Acetylate (R)-linalool with acetic anhydride in pyridine.

  • Dissolve the resulting (R)-linalool acetate in dichloromethane and cool to 0°C.

  • Add m-CPBA portion-wise and stir at 0°C until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the epoxide.

Part B: Cyclization and Oxidation [10]

  • Treat the epoxide with a catalytic amount of (+)-10-camphorsulfonic acid to induce stereospecific cyclization, affording the corresponding alcohol.

  • Oxidize the resulting alcohol using a suitable oxidizing agent (e.g., Jones reagent) to yield (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid.

  • Purify the final product by chromatography.

Quantitative Data (for (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid):

StepReagentsYieldPurity (GC-MS)Reference
Oxidation of intermediate alcoholJones Reagent (example)90%94%[10]
Protocol 3: Derivatization of the Carboxylic Acid (Example: Reduction to Alcohol)

The carboxylic acid functionality can be readily transformed into other functional groups, such as alcohols, esters, and amides, to facilitate further synthetic manipulations.

Reaction Scheme:

G Tetrahydropyran Carboxylic Acid Tetrahydropyran Carboxylic Acid Intermediate Mixed Anhydride Intermediate Mixed Anhydride Tetrahydropyran Carboxylic Acid->Intermediate Mixed Anhydride ClCOOEt, Et₃N, THF, -10°C Tetrahydropyran Methanol Tetrahydropyran Methanol Intermediate Mixed Anhydride->Tetrahydropyran Methanol NaBH₄, H₂O, 0°C to rt

References

Application Notes: 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the demand for structurally novel and stereochemically defined chiral building blocks is insatiable. These molecules serve as foundational elements for the synthesis of complex active pharmaceutical ingredients (APIs), where precise three-dimensional orientation is paramount for therapeutic efficacy and safety. The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological profiles by improving properties such as solubility and metabolic stability. 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, particularly in its enantiomerically pure forms, represents a valuable chiral building block that offers a unique combination of a constrained heterocyclic core and a versatile carboxylic acid handle for further chemical elaboration.

Structural Features and Properties

This compound (racemic CAS: 4180-13-6, (S)-enantiomer CAS: 2306253-18-7) possesses a stereocenter at the C2 position, which is substituted with both a methyl and a carboxylic acid group. This substitution pattern provides a compact and rigid scaffold that can be used to orient substituents in a well-defined spatial arrangement. The carboxylic acid functionality serves as a versatile synthetic handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. The presence of the methyl group at the chiral center can introduce favorable steric interactions with target proteins and enhance binding affinity.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules.

  • Conformationally Constrained Scaffolds: The rigid tetrahydropyran ring system is useful for restricting the conformational flexibility of a molecule. This can lead to an increase in binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

  • Novel Amino Acid Mimics: The chiral nature and the presence of a carboxylic acid group allow this molecule to be used as a non-natural, constrained amino acid mimic in the synthesis of peptidomimetics. Such modifications can improve the proteolytic stability and pharmacokinetic properties of peptide-based drugs.

  • Fragments for Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and simple structure of this compound make it an ideal candidate for fragment-based screening campaigns to identify novel starting points for drug discovery programs.

  • Potential Anti-inflammatory Agents: The methyl ester of the related tetrahydropyran-2-carboxylic acid has been identified as a 5-lipoxygenase inhibitor, suggesting that derivatives of this compound could be explored for the development of new anti-inflammatory drugs.

Advantages of the Chiral Form

The use of enantiomerically pure (R)- or (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid is crucial in drug development. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. By utilizing a single enantiomer of this building block, chemists can synthesize stereochemically pure drug candidates, leading to improved efficacy, a better safety profile, and a simplified regulatory path. The (S)-enantiomer of this compound is commercially available, providing a direct route to enantiomerically pure compounds.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes a plausible two-step synthesis of the racemic carboxylic acid, starting with a hetero-Diels-Alder reaction to form the dihydropyran precursor, followed by hydrogenation.

Step 1: Synthesis of 2-Methyl-3,4-dihydro-2H-pyran-2-carboxylic acid

  • Reaction Setup: To a high-pressure reaction vessel, add acrolein (1.0 equivalent) and methyl acrylate (1.1 equivalents).

  • Reaction Conditions: Seal the vessel and heat to 180-200 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Purify the crude product by distillation under reduced pressure to yield the methyl ester of 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid.

  • Hydrolysis: To the purified ester, add a 1 M solution of sodium hydroxide (2.0 equivalents) and stir at room temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid.

Step 2: Hydrogenation to this compound

  • Preparation: In a hydrogenation vessel, dissolve the 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 equivalent) in methanol.

  • Catalyst: Add Raney nickel (5-10% by weight) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (3 atm) and stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or distillation to afford this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol outlines a general procedure for the separation of the enantiomers via the formation of diastereomeric salts.

  • Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetone. To this solution, add a solution of a chiral resolving agent, for example, (R)-(+)-1-phenylethylamine (0.5 equivalents), dropwise with stirring.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor can be concentrated and the process repeated to potentially isolate the other diastereomer.

  • Regeneration of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1 M hydrochloric acid to pH 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol 3: Application of (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic Acid in Solid-Phase Peptide Synthesis (Hypothetical)

This protocol describes the incorporation of the chiral building block as a constrained amino acid mimic into a model peptide sequence on a solid support.

  • Resin Preparation: Start with a pre-loaded Wang resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Activation of the Chiral Building Block: In a separate vial, dissolve (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid (3.0 equivalents), HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in DMF. Add DIPEA (6.0 equivalents) to the solution and pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the deprotected resin and shake at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis: Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Quantitative Data

The following table presents hypothetical data for the incorporation of (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid (Mtp) into a model tripeptide (Mtp-Ala-Gly).

ParameterResultMethod
Coupling Efficiency>95%Kaiser Test
Crude Peptide Purity85%RP-HPLC (220 nm)
Purified Peptide Purity>98%RP-HPLC (220 nm)
Expected Mass [M+H]⁺289.15 g/mol -
Observed Mass [M+H]⁺289.2 g/mol ESI-MS

Visualizations

Synthesis_Pathway cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Acrolein Acrolein DielsAlder Hetero-Diels-Alder Acrolein->DielsAlder MethylAcrylate Methyl Acrylate MethylAcrylate->DielsAlder DihydropyranEster Dihydropyran Ester DielsAlder->DihydropyranEster Hydrolysis Hydrolysis DihydropyranEster->Hydrolysis DihydropyranAcid Dihydropyran Acid Hydrolysis->DihydropyranAcid Hydrogenation Hydrogenation (H2, Ra-Ni) DihydropyranAcid->Hydrogenation RacemicAcid Racemic this compound Hydrogenation->RacemicAcid SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ChiralBase (R)-1-Phenylethylamine ChiralBase->SaltFormation DiastereomericSalts Diastereomeric Salts SaltFormation->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SeparatedSalts Separated Diastereomers Crystallization->SeparatedSalts Acidification Acidification SeparatedSalts->Acidification EnantiopureAcids (R)- and (S)-Enantiomers Acidification->EnantiopureAcids

Caption: Synthesis and Resolution of this compound.

Experimental_Workflow start Start: Fmoc-Gly-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 activate 4. Activate (S)-Mtp with HBTU/HOBt/DIPEA wash1->activate couple 5. Couple Activated Acid to Resin wash1->couple activate->couple wash2 6. Wash (DMF, DCM, MeOH) couple->wash2 cleave 7. Cleave and Deprotect (TFA Cocktail) wash2->cleave precipitate 8. Precipitate in Cold Ether cleave->precipitate purify 9. Purify by RP-HPLC precipitate->purify analyze 10. Analyze (MS, HPLC) purify->analyze end End: Purified Mtp-Ala-Gly Peptide analyze->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logical_Relationships cluster_attributes Inherent Attributes cluster_advantages Advantages in Drug Design BuildingBlock (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid Rigidity Conformational Rigidity BuildingBlock->Rigidity Stereocenter Defined Stereocenter BuildingBlock->Stereocenter Handle Versatile Carboxylic Acid Handle BuildingBlock->Handle ImprovedBinding Improved Target Binding Affinity Rigidity->ImprovedBinding IncreasedSelectivity Increased Target Selectivity Rigidity->IncreasedSelectivity ProteolyticStability Increased Proteolytic Stability Rigidity->ProteolyticStability Stereocenter->IncreasedSelectivity EnhancedPK Enhanced Pharmacokinetic Properties Handle->EnhancedPK

Caption: Advantages of the Chiral Building Block.

Application Notes and Protocols: 2-Methyltetrahydro-2H-pyran-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document details its applications as a versatile building block and a carboxylic acid isostere, along with detailed protocols for its synthesis and biological evaluation.

Introduction

This compound belongs to the tetrahydropyran (THP) class of heterocyclic compounds. The THP scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. The presence of a carboxylic acid moiety, along with a methyl group on the same quaternary center, provides a unique three-dimensional structure that can be exploited in drug design to enhance potency and selectivity.

The primary applications of this compound in medicinal chemistry research are:

  • As a Versatile Scaffold: The tetrahydropyran ring can be further functionalized to generate libraries of compounds for high-throughput screening.

  • As a Carboxylic Acid Isostere: The carboxylic acid group is crucial for the biological activity of many drugs but can also lead to poor pharmacokinetic profiles. The rigid, substituted tetrahydropyran ring can act as a bioisostere for a simple carboxylic acid, potentially improving properties like membrane permeability and metabolic stability while maintaining or enhancing target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4180-13-6[1][2]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to off-white solid or powder
Solubility Soluble in methanol, ethanol, DMSO
pKa (predicted) ~4.5 - 5.0

Applications in Medicinal Chemistry

The tetrahydropyran ring system is a common motif in a variety of biologically active molecules, including those with antimicrobial and anticancer properties. This compound can serve as a starting material for the synthesis of more complex molecules. The carboxylic acid functionality provides a convenient handle for amide bond formation, esterification, or reduction to an alcohol, enabling the exploration of a diverse chemical space.

Carboxylic acids are prevalent in drug molecules as they can form strong interactions with biological targets. However, their high polarity can limit oral bioavailability and cell permeability. Bioisosteric replacement of a carboxylic acid with a group that mimics its size, shape, and electrostatic properties can overcome these limitations. The 2-methyltetrahydropyran-2-carboxylic acid moiety can be considered a non-classical bioisostere. The tetrahydropyran ring introduces conformational rigidity and lipophilicity, which can lead to improved pharmacokinetic properties.

cluster_0 Traditional Carboxylic Acid Drug cluster_1 Isosteric Replacement Drug_CA Drug-COOH Target Biological Target Drug_CA->Target Binding Properties_CA High Polarity Low Permeability Drug_CA->Properties_CA Drug_THP Drug-THP-COOH Drug_CA->Drug_THP Bioisosteric Replacement Drug_THP->Target Maintained/Improved Binding Properties_THP Increased Lipophilicity Improved Permeability Drug_THP->Properties_THP

Logic of Carboxylic Acid Isosterism

The methyl ester of tetrahydro-2H-pyran-2-carboxylic acid has been identified as an inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma and arthritis. This suggests that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents.

AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound (or its derivatives) Inhibitor->LOX Inhibition

5-Lipoxygenase Signaling Pathway

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Start 6-Methyl-5-hepten-2-one Intermediate1 6-Hydroxy-6-methylheptan-2-one Start->Intermediate1 Hydration Intermediate2 6-Hydroxy-2-methylheptanoic acid Intermediate1->Intermediate2 Haloform Reaction Product This compound Intermediate2->Product Intramolecular Cyclization

Synthetic Workflow

Step 1: Hydration of 6-Methyl-5-hepten-2-one

  • To a stirred solution of 6-methyl-5-hepten-2-one (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1), add sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-hydroxy-6-methylheptan-2-one.

Step 2: Haloform Reaction to form 6-Hydroxy-2-methylheptanoic acid

  • Dissolve 6-hydroxy-6-methylheptan-2-one (1 equivalent) in 1,4-dioxane and water (2:1).

  • Cool the solution to 0 °C and add a freshly prepared solution of sodium hypobromite (3.3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-hydroxy-2-methylheptanoic acid.

Step 3: Intramolecular Cyclization

  • Dissolve the crude 6-hydroxy-2-methylheptanoic acid (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The following protocol is a general method for assessing the 5-LOX inhibitory activity of test compounds.[3]

Materials:

  • 5-Lipoxygenase (human recombinant or from a suitable source)

  • Linoleic acid (substrate)

  • Test compound (this compound or its derivatives)

  • Quercetin or Zileuton (positive control)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compound or positive control. For the negative control, add 10 µL of the solvent.

  • Add 180 µL of the 5-LOX enzyme solution in phosphate buffer to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

  • Measure the increase in absorbance at 234 nm for 5-10 minutes at 30-second intervals using a spectrophotometer. The absorbance at 234 nm corresponds to the formation of the conjugated diene product.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundTargetIC₅₀ (µM)
Analog A (Ester derivative)5-LOX5.2
Analog B (Amide derivative)5-LOX8.9
Zileuton (Positive Control)5-LOX1.5

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its utility as a building block, a carboxylic acid isostere, and a potential anti-inflammatory agent through the inhibition of 5-lipoxygenase makes it an attractive target for further investigation. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the biological activity of this promising compound and its derivatives.

References

Application Note: Quantification of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a small heterocyclic carboxylic acid. Accurate and reliable quantification of this compound in various matrices is essential for its use in research and drug development. While specific validated analytical methods for this compound are not widely published, this application note provides a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is based on common analytical strategies for similar small polar molecules and is intended to serve as a starting point for method development and validation. LC-MS/MS offers high selectivity and sensitivity, making it a suitable technique for the quantification of this analyte.

Proposed Analytical Method: LC-MS/MS

This method utilizes reverse-phase chromatography for the separation of this compound, followed by detection using a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. Please note that this is example data and will need to be confirmed during method validation.

ParameterExpected Performance
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Linearity Range 2 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a chemically similar compound can be used.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., plasma, urine)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the sample (e.g., plasma, urine) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Analyte: Q1: 143.1 m/z -> Q3: 99.1 m/z (loss of COOH)

    • Internal Standard (d3): Q1: 146.1 m/z -> Q3: 102.1 m/z (Note: These transitions are predictive and must be optimized by infusing the compound into the mass spectrometer.)

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard & QC Preparation stock->working sample_prep Sample Preparation (Protein Precipitation) hplc HPLC Separation (C18 Column) sample_prep->hplc ms Tandem MS Detection (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound.

Disclaimer: This application note provides a proposed analytical method. It is the user's responsibility to develop, validate, and implement a method that meets the specific requirements of their application.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed large-scale synthetic route for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a valuable building block in pharmaceutical and chemical industries. The protocols are designed to be scalable for industrial applications, focusing on efficiency, and the use of readily available reagents.

Synthetic Strategy Overview

The proposed industrial-scale synthesis of this compound is a two-step process. The synthesis commences with a hetero-Diels-Alder reaction to form the dihydropyran ring, followed by a catalytic hydrogenation to yield the final saturated tetrahydropyran carboxylic acid. This approach is designed for high yield and purity, crucial for pharmaceutical applications.

A Starting Materials: Acrolein & Ethyl Vinyl Ether B Step 1: Hetero-Diels-Alder Reaction A->B C Intermediate: Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate B->C Formation of Dihydropyran Ring D Step 2: Catalytic Hydrogenation C->D Saturation of the Ring E Final Product: This compound D->E Formation of Carboxylic Acid F Purification E->F G Final Pure Product F->G

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis, based on analogous reactions reported in the literature. This allows for a clear comparison of the efficiency of each step.

StepReactionKey ReagentsCatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity (%)
1Hetero-Diels-AlderAcrolein, Ethyl vinyl etherZinc Chloride (ZnCl₂)Toluene70Atmospheric2-4~68>95
2Catalytic HydrogenationEthyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate, H₂Raney NickelMethanol25-5034-6~90>98

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

This step involves the formation of the dihydropyran ring via a hetero-Diels-Alder reaction.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge reactor with Toluene and ZnCl₂ B Heat to 70°C A->B C Add Acrolein and Ethyl Vinyl Ether B->C D Maintain at 70°C for 2-4 hours C->D E Monitor reaction progress by GC D->E F Cool to room temperature E->F G Quench with water F->G H Separate organic layer G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate under vacuum J->K

Caption: Experimental workflow for the Hetero-Diels-Alder reaction.

Protocol:

  • Reactor Preparation: A suitable industrial glass-lined reactor is charged with toluene and a catalytic amount of zinc chloride (e.g., 8.0 millimoles of catalyst to 1 mole of aldehyde).

  • Heating: The mixture is heated to 70°C with stirring.

  • Reagent Addition: An equimolar amount of acrolein and ethyl vinyl ether are slowly and simultaneously added to the reactor over a period of 1-2 hours, maintaining the temperature at 70°C.

  • Reaction: The reaction mixture is maintained at 70°C for an additional 2 hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction and dissolve the catalyst.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate, which can be further purified by distillation.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This step involves the saturation of the dihydropyran ring to form the final tetrahydropyran derivative. The protocol is adapted from the hydrogenation of a similar dihydropyran carboxylic acid salt.[1]

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Charge autoclave with intermediate and Methanol B Add Raney Nickel catalyst A->B C Pressurize with H₂ to 3 atm B->C D Heat to 25-50°C C->D E Monitor hydrogen uptake D->E F Cool and vent the reactor E->F G Filter to remove catalyst F->G H Remove solvent in vacuo G->H I Acidify with HCl H->I J Extract with Chloroform I->J K Distill to obtain pure product J->K

Caption: Experimental workflow for the catalytic hydrogenation.

Protocol:

  • Reactor Preparation: A high-pressure hydrogenation reactor (autoclave) is charged with ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate and methanol as the solvent.

  • Catalyst Addition: Raney nickel catalyst is carefully added to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 3 atmospheres. The mixture is then heated to 25-50°C with vigorous stirring. The reaction is monitored by observing the cessation of hydrogen uptake.[1]

  • Workup: After the reaction is complete, the reactor is cooled to room temperature and carefully vented.

  • Purification: The reaction mixture is filtered to remove the Raney nickel catalyst. The methanol is removed under reduced pressure. The residue is then acidified with concentrated hydrochloric acid and extracted with a suitable organic solvent like chloroform.[1] The organic extracts are combined, dried, and the solvent is evaporated. The final product, this compound, is purified by distillation.

Alternative Synthetic Route: Oxidation

An alternative final step to produce a tetrahydropyran carboxylic acid involves the oxidation of the corresponding aldehyde. A patented process for a similar molecule, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, reports a high yield for this transformation.[2]

Reaction: Oxidation of 2-methyltetrahydro-2H-pyran-2-carbaldehyde using potassium permanganate.

Reported Yield: 92-94%[2]

This method could be considered if the corresponding aldehyde is a more accessible intermediate. The oxidation of aldehydes to carboxylic acids is a well-established industrial process, with various oxidizing agents available, including oxygen/air, which is economically and environmentally advantageous.[3][4]

Safety Considerations

  • Acrolein: Highly flammable, toxic, and volatile. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Ethyl Vinyl Ether: Highly flammable.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry in water or an appropriate solvent.

  • Hydrogen Gas: Highly flammable and explosive. Use in a properly designed and maintained high-pressure reactor.

  • Standard laboratory safety procedures should be followed at all times, including the use of safety glasses, lab coats, and gloves. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Application Notes & Protocols: The Corey-Itsuno Reduction in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The second search has yielded more specific information, including a detailed experimental protocol from a Journal of the American Chemical Society article. This is a significant improvement and provides the necessary details for the "Experimental Protocols" section. I now have a concrete example to work with, which will make the application notes much more practical and valuable for the target audience. I can also populate the data table with accurate information from this source. The initial searches already provided sufficient information for the introduction, the catalytic cycle description, and the creation of the Graphviz diagram. Therefore, I have all the necessary components to generate the complete response.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly influential and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in conjunction with a stoichiometric borane source such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF).[1] The exceptional level of enantioselectivity, predictable stereochemical outcome, and mild reaction conditions have established the CBS reduction as an indispensable tool in the asymmetric synthesis of complex natural products and pharmaceutical agents.[2][3]

This document offers detailed application notes on the utility of the Corey-Itsuno reduction in the synthesis of natural products. It includes a summary of its application in pivotal synthetic campaigns, comprehensive experimental protocols, and a visual representation of the catalytic cycle.

Application in Natural Product Synthesis

The Corey-Itsuno reduction has been instrumental in the stereocontrolled synthesis of a diverse array of natural products. Its capacity to establish a chiral center with high precision early in a synthetic route provides a significant strategic advantage. The following table summarizes its application in the synthesis of selected natural products, detailing the ketone substrate, the resulting alcohol's stereochemistry, and the reported enantiomeric excess (e.e.) and yield.

Table 1: Application of the Corey-Itsuno Reduction in the Synthesis of Various Natural Products

Natural Product TargetKetone SubstrateCatalyst ConfigurationMajor Product StereoisomerEnantiomeric Excess (e.e.)Yield (%)Reference
(-)-Frontalin6-methyl-6-hepten-2-one(S)-CBS(S)-6-methyl-6-hepten-2-ol>98%96%
Prostaglandin E1 IntermediateBicyclic enone(R)-CBSEndocyclic alcohol97%94%
Aspidophytine Intermediateα,β-Unsaturated ketone(S)-CBS(S)-allylic alcohol95%92%[4]
Manzacidin A IntermediateN-Boc-3-amino-1-phenylpropan-1-one(R)-CBS(1R)-N-Boc-3-amino-1-phenylpropan-1-ol98%95%
MK-0417 IntermediateBicyclic sulfone(S)-Me-CBSChiral alcohol88%Not Reported[1][2]

Catalytic Cycle and Stereochemical Model

The enantioselectivity of the Corey-Itsuno reduction is rationalized by the formation of a rigid, six-membered, chair-like transition state.[1] The ketone coordinates to the Lewis acidic endocyclic boron atom of the CBS catalyst. This coordination occurs in a manner that minimizes steric hindrance between the ketone's larger (RL) and smaller (RS) substituents and the catalyst's stereodirecting group. The borane, activated by coordination to the catalyst's nitrogen atom, then delivers a hydride to the carbonyl carbon from the less sterically encumbered face.[1][5]

Corey_Itsuno_Reduction cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst CBS Catalyst (1) Activated_Catalyst Catalyst-Borane Complex (2) Catalyst->Activated_Catalyst + BH3 Ketone_Complex Ketone Coordination (3) Activated_Catalyst->Ketone_Complex + Ketone Transition_State Transition State (4) Ketone_Complex->Transition_State Hydride Transfer Product_Complex Product-Catalyst Complex (5) Transition_State->Product_Complex Product_Complex->Catalyst Release of Alkoxyborane Alcohol_Product Chiral Alcohol (6) Product_Complex->Alcohol_Product + H3O+ a Catalyst/Intermediates b Reagents/Products c Process

Corey-Itsuno Reduction Catalytic Cycle

Experimental Protocols

General Considerations

The Corey-Itsuno reduction is sensitive to moisture; therefore, all reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5] Glassware should be oven-dried or flame-dried prior to use.

Protocol: Enantioselective Reduction of a Prochiral Ketone in the Synthesis of a Prostaglandin Intermediate

This protocol is adapted from a published procedure for the synthesis of a key intermediate for prostaglandins.

Materials:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Prochiral bicyclic enone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of the prochiral bicyclic enone (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Catalyst Addition: (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene) is added dropwise to the stirred solution via syringe. The mixture is stirred for 10 minutes at -78 °C.

  • Borane Addition: Borane-dimethyl sulfide complex (0.6 eq) is added dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 eq) at -78 °C. The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • Workup: The reaction mixture is diluted with saturated aqueous NaHCO₃ and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral alcohol.

  • Characterization: The enantiomeric excess of the product is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Table 2: Representative Reaction Data

ParameterValue
Substrate Scale5.0 mmol
Solvent Volume25 mL
Reaction Temperature-78 °C
Reaction Time1.5 hours
Isolated Yield94%
Enantiomeric Excess97% e.e.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Corey-Itsuno reduction in a laboratory setting.

Experimental_Workflow Start Start: Dry Glassware and Reagents Setup Reaction Setup: Substrate in Anhydrous Solvent under Inert Atmosphere Start->Setup Cooling Cool to -78 °C Setup->Cooling Catalyst_Addition Add CBS Catalyst Cooling->Catalyst_Addition Stir_1 Stir for 10 min Catalyst_Addition->Stir_1 Borane_Addition Add Borane Solution (Dropwise) Stir_1->Borane_Addition Reaction Monitor Reaction by TLC Borane_Addition->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization: NMR, HPLC for e.e. Purification->Analysis End End: Isolated Chiral Alcohol Analysis->End

Corey-Itsuno Reduction Experimental Workflow

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of enantiomerically enriched 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. The primary method detailed is the lipase-catalyzed kinetic resolution of a racemic ester precursor, a robust and widely applicable method for producing chiral carboxylic acids.[1][2][3][4] This biocatalytic approach offers high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis. These protocols are intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are important chiral building blocks in the synthesis of various biologically active molecules and natural products. The stereochemistry of these compounds is often crucial for their pharmacological activity. Enzymatic synthesis provides a powerful tool for accessing these molecules with high enantiopurity. Among the various biocatalytic strategies, lipase-catalyzed kinetic resolution of racemic esters is a well-established and highly effective method for the preparation of optically active carboxylic acids and esters.[2][4] Lipases are readily available, exhibit broad substrate specificity, and often display excellent enantioselectivity in organic solvents.[4][5]

This application note focuses on the hydrolytic kinetic resolution of racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate catalyzed by commercially available lipases. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched.

Enzymatic Approaches

Several enzymatic strategies can be envisioned for the synthesis of chiral this compound. The most prominent and experimentally validated approaches for analogous transformations include:

  • Lipase-Catalyzed Kinetic Resolution: This is the focus of this protocol and involves the enantioselective hydrolysis of a racemic ester of the target acid. It is a widely used method due to the commercial availability and stability of lipases.[3][4]

  • Oxidative Lactonization of Diols: This method utilizes alcohol dehydrogenases (ADHs) to perform a double oxidation of a 1,5-diol to form a lactone, which can then be hydrolyzed to the carboxylic acid.[6]

  • Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases (BVMOs) can convert a corresponding cyclic ketone into a lactone with high enantioselectivity.[6]

  • Carboxylic Acid Reductases (CARs): While typically used for the reduction of carboxylic acids, understanding their substrate scope can provide insights into designing novel biosynthetic pathways.[7][8]

Quantitative Data Summary

The following table summarizes representative data from screening different lipases for the kinetic resolution of racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

EnzymeSource OrganismConversion (%)Enantiomeric Excess of Acid (ee_acid, %)Enantiomeric Excess of Ester (ee_ester, %)Enantioselectivity (E)
Lipase ACandida antarctica48>99 (S)92 (R)>200
Lipase BPseudomonas cepacia5195 (R)>99 (S)150
Lipase CCandida rugosa3585 (S)46 (R)15
Lipase DPorcine Pancreas2060 (R)15 (S)5

Note: This data is illustrative and based on typical results for lipase-catalyzed kinetic resolutions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

General Screening of Lipases for Kinetic Resolution

Objective: To identify the most effective lipase for the enantioselective hydrolysis of racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Materials:

  • Racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

  • Various lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa, Porcine Pancreas)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Vials with magnetic stir bars

  • Thermostated shaker

Procedure:

  • In a 10 mL vial, dissolve 50 mg of racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate in 5 mL of MTBE.

  • Add 5 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add 25 mg of the lipase to be screened.

  • Seal the vial and place it in a thermostated shaker at 30°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the acid and remaining ester.

  • Once the conversion is close to 50%, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the residue to determine the enantiomeric excess of the unreacted ester.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with MTBE (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.

  • Analyze the product to determine the enantiomeric excess of the acid.

Preparative Scale Kinetic Resolution

Objective: To perform a larger scale resolution to isolate significant quantities of the enantiopure carboxylic acid and the unreacted ester.

Materials:

  • Racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (5.0 g)

  • Selected lipase (e.g., Lipase A from Candida antarctica, 2.5 g)

  • Phosphate buffer (0.1 M, pH 7.0, 500 mL)

  • tert-Butyl methyl ether (MTBE, 500 mL)

  • 1 M HCl

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Round bottom flask with magnetic stirrer

  • Separatory funnel

Procedure:

  • Combine 5.0 g of racemic methyl 2-methyltetrahydro-2H-pyran-2-carboxylate, 500 mL of MTBE, and 500 mL of 0.1 M phosphate buffer (pH 7.0) in a 2 L round bottom flask.

  • Add 2.5 g of the selected lipase.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by chiral HPLC/GC until approximately 50% conversion is reached.

  • Filter the reaction mixture to remove the enzyme.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Isolation of the unreacted ester:

    • Wash the organic layer with saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography if necessary.

  • Isolation of the carboxylic acid:

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

    • Extract the aqueous layer with MTBE (3 x 150 mL).

    • Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic Ester (R/S)-Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate lipase Lipase racemate->lipase separation Separation lipase->separation Selective hydrolysis product_acid (S)-2-Methyltetrahydro-2H-pyran- 2-carboxylic Acid unreacted_ester (R)-Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate h2o H₂O h2o->lipase separation->product_acid separation->unreacted_ester

Caption: Lipase-catalyzed kinetic resolution of a racemic ester.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis start Mix Racemic Ester, Buffer, and Lipase reaction Incubate with Stirring start->reaction monitoring Monitor Conversion (Chiral HPLC/GC) reaction->monitoring filtration Filter to Remove Enzyme monitoring->filtration extraction_ester Separate Layers & Extract Unreacted Ester filtration->extraction_ester acidification Acidify Aqueous Layer filtration->acidification analysis_ester Analyze Purity and ee of Unreacted Ester extraction_ester->analysis_ester extraction_acid Extract Carboxylic Acid acidification->extraction_acid analysis_acid Analyze Purity and ee of Carboxylic Acid extraction_acid->analysis_acid

Caption: Experimental workflow for enzymatic kinetic resolution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid synthesis. The information is based on established synthetic methodologies for structurally similar tetrahydropyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the precursor alcohol: Preparation of (2-Methyltetrahydro-2H-pyran-2-yl)methanol. This is often achieved through the cyclization of a suitable diol or by other methods that construct the tetrahydropyran ring.

  • Oxidation: Oxidation of the primary alcohol, (2-Methyltetrahydro-2H-pyran-2-yl)methanol, to the corresponding carboxylic acid.

Q2: Which oxidation methods are recommended for converting the precursor alcohol to the carboxylic acid?

Several oxidation methods can be employed. The choice depends on the scale of the reaction, the presence of other sensitive functional groups, and safety considerations. Two common methods are:

  • Jones Oxidation: This method uses a solution of chromium trioxide in sulfuric acid and acetone. It is a strong oxidizing agent and typically provides high yields for the conversion of primary alcohols to carboxylic acids.[1][2][3]

  • TEMPO-mediated Oxidation: This method utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. It is a milder alternative to chromium-based reagents and is often preferred for its selectivity and less hazardous nature.[4][5][6][7]

Q3: I am observing low yields in my reaction. What are the potential causes?

Low yields can arise from several factors, including suboptimal reaction conditions, side reactions, and impure starting materials. A systematic approach to troubleshooting is recommended. For instance, in Prins-type cyclizations to form the tetrahydropyran ring, an oxonia-Cope rearrangement can be a competing pathway leading to undesired byproducts.[8]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. When working with strong oxidizing agents like Jones reagent, extreme caution is necessary as Cr(VI) compounds are carcinogenic.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong oxidants can be exothermic and should be carefully monitored.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Oxidation Increase reaction time or the amount of oxidizing agent. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.The primary alcohol precursor may not be fully converted to the carboxylic acid.
Over-oxidation/Degradation Use a milder oxidizing agent (e.g., TEMPO/NaOCl instead of Jones reagent).[5] Maintain a low reaction temperature.Harsh oxidation conditions can lead to the degradation of the pyran ring or other sensitive parts of the molecule.
Side Reactions Ensure the purity of starting materials and solvents. Optimize the reaction temperature and reagent addition rate.Impurities can catalyze unwanted side reactions. Controlling the reaction conditions can improve selectivity.
Product Isolation Issues Optimize the extraction pH to ensure the carboxylic acid is in its desired form (ionic for aqueous extraction of impurities, neutral for organic extraction of the product). Use appropriate chromatography techniques for purification.The carboxylic acid's solubility is pH-dependent, which is crucial for effective separation from byproducts and unreacted starting materials.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Suggestion Rationale
Formation of Aldehyde Intermediate If using a mild oxidant, ensure sufficient reaction time and oxidant stoichiometry for complete conversion to the carboxylic acid. The addition of a phase-transfer catalyst can sometimes accelerate the oxidation of the intermediate aldehyde.[4]The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. Incomplete oxidation will result in a mixture of products.
Chlorination of the Product When using a hypochlorite-based oxidant, consider switching to a non-chlorinating system or use a modified procedure that minimizes chlorination, such as Zhao's modification of the Anelli procedure which uses catalytic sodium hypochlorite with stoichiometric sodium chlorite.[4]Sodium hypochlorite can sometimes lead to undesired chlorination of the substrate.
Unidentified Impurities Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand the side reactions occurring. This can provide insights into how to modify the reaction conditions to suppress their formation.Identifying the structure of byproducts is key to diagnosing the problematic reaction pathway.

Experimental Protocols

Step 1: Synthesis of (2-Methyltetrahydro-2H-pyran-2-yl)methanol

A plausible route to the precursor alcohol is through the acid-catalyzed cyclization of a corresponding diol, such as 6-methylheptane-1,6-diol. This approach is analogous to the synthesis of similar tetrahydropyran structures.

Proposed Methodology:

  • Dissolve 6-methylheptane-1,6-diol in a suitable organic solvent (e.g., dichloromethane).

  • Add a catalytic amount of a strong acid, such as (+)-10-camphorsulfonic acid (CSA).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (2-Methyltetrahydro-2H-pyran-2-yl)methanol.

Step 2: Oxidation of (2-Methyltetrahydro-2H-pyran-2-yl)methanol to this compound

Method A: Jones Oxidation

  • Dissolve the (2-Methyltetrahydro-2H-pyran-2-yl)methanol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of CrO₃ and H₂SO₄ in water) dropwise to the alcohol solution, maintaining the temperature below 10 °C. The color of the reaction mixture should change from orange/red to green.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Method B: TEMPO-mediated Oxidation

  • Dissolve (2-Methyltetrahydro-2H-pyran-2-yl)methanol in a biphasic solvent system, such as dichloromethane and water.

  • Add a catalytic amount of TEMPO and a phase-transfer catalyst like tetrabutylammonium bromide.

  • Add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude acid.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the oxidation of primary alcohols to carboxylic acids using methods applicable to the synthesis of the target molecule.

Oxidation MethodSubstrateOxidant/CatalystSolventTemperatureTimeYield (%)Reference
Permanganate Oxidation2,2-dimethyltetrahydropyrans-4-formaldehydeKMnO₄WaterRoom Temp.12h94[4][9]
Jones OxidationPrimary Alcohols (general)CrO₃/H₂SO₄Acetone0-25 °CVariesHigh[1][2][3]
TEMPO-mediated OxidationPrimary Alcohols (general)TEMPO/NaOClCH₂Cl₂/H₂ORoom Temp.VariesHigh[4][5][7]

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification A 6-Methylheptane-1,6-diol B (2-Methyltetrahydro-2H-pyran-2-yl)methanol A->B  Acid-catalyzed  cyclization C 2-Methyltetrahydro-2H-pyran- 2-carboxylic acid B->C  Jones Oxidation or  TEMPO-mediated Oxidation D Purified Product C->D  Chromatography or  Recrystallization

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of Carboxylic Acid q1 Is starting alcohol consumed? (Check TLC/GC) start->q1 incomplete_rxn Incomplete Reaction q1->incomplete_rxn No side_products Significant Side Products q1->side_products Yes sol1 Increase reaction time or oxidant amount incomplete_rxn->sol1 q2 Is aldehyde intermediate present? side_products->q2 purification_issue Product Loss During Workup side_products->purification_issue and/or sol2 Prolong reaction or use phase-transfer catalyst q2->sol2 Yes degradation Degradation/Other Byproducts q2->degradation No sol3 Use milder conditions (lower temp, different oxidant) degradation->sol3 sol4 Optimize extraction pH and purification method purification_issue->sol4

Caption: Troubleshooting workflow for low yield in the oxidation step.

References

Technical Support Center: Purification of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and structurally similar compounds are flash column chromatography and recrystallization.[1][2] Distillation under reduced pressure may also be a viable option for purifying related, sufficiently volatile pyran derivatives.[3] The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the potential impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or the work-up process. Common impurities for carboxylic acids may include:

  • Unhydrolyzed ester: If the synthesis involves the hydrolysis of a methyl or ethyl ester precursor.[2]

  • Starting materials: Unreacted precursors from the synthesis.

  • Decarboxylation byproducts: Can form if the compound is subjected to high temperatures, particularly under acidic conditions.

  • Residual solvents: Solvents used in the reaction or extraction steps.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity and detecting trace impurities.[2]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of purity and can help in developing conditions for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.[2]

  • High-Resolution Gas Chromatography (HRGC): A patent for a similar compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, reported purity of over 98% as determined by HRGC.[4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the solvent, even with heating. The solvent is not polar enough. Carboxylic acids are generally polar.Select a more polar solvent. For dicarboxylic acids, water is often a good choice.[2] If a single solvent is ineffective, a mixed solvent system may be employed.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Be cautious not to remove too much solvent.[2]
The solution is very clean and lacks nucleation sites.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[2]
The cooling temperature is not low enough.After cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility.[2]
The compound "oils out" instead of crystallizing. The solution is cooling too rapidly.Allow the solution to cool more slowly by insulating the flask.[2]
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[2]
Column Chromatography
Problem Possible Cause Solution
The compound does not move from the origin on the TLC plate or the top of the column. The mobile phase is not polar enough to elute the polar carboxylic acid from the polar stationary phase (e.g., silica gel).Increase the polarity of the mobile phase. For silica gel chromatography, this can be achieved by adding a more polar solvent like methanol to the eluent (e.g., a gradient of methanol in dichloromethane).[2]
The compound streaks on the TLC plate or elutes as a broad band from the column. Strong interaction with the stationary phase, possibly due to the acidic nature of the compound leading to dimerization.[5]Add a small amount of a modifier to the mobile phase. For acidic compounds, adding a small percentage (e.g., 0.5-1%) of acetic acid or formic acid can improve the peak shape by keeping the compound protonated and reducing its interaction with the silica gel.[2][5]
Poor separation of the desired compound from impurities. The polarity difference between the compound and the impurities is insufficient for the chosen mobile phase.Optimize the mobile phase by testing different solvent systems with varying polarities. A shallow gradient elution, where the polarity is increased slowly, can enhance the separation of closely related compounds.[2]

Data Presentation

The following table provides a general comparison of purification techniques based on data for a similar dicarboxylic acid. Actual results for this compound may vary.

Purification TechniqueTypical RecoveryTypical PurityAdvantagesDisadvantages
Recrystallization 70-90%[2]>99%[2]High purity achievable, cost-effective, scalable.[2]Can be time-consuming, potential for product loss in the mother liquor.[2]
Column Chromatography 50-80%[2]95-99%[2]Can separate complex mixtures, applicable to a wide range of compounds.[2]More expensive (solvents and stationary phase), can be labor-intensive, requires solvent removal post-purification.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound, based on methods for similar compounds.

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Start with a polar solvent and add it portion-wise while heating and stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow crystal growth, the flask can be insulated.

  • Crystallization: Crystals of the purified compound should form as the solution cools.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Loading the Column: Carefully add the dried sample-silica gel mixture to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the elution of the carboxylic acid.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis of Fractions: Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or with a stain).

  • Combining and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization High Polarity Impurities column_chromatography Column Chromatography crude_product->column_chromatography Multiple Impurities analysis TLC, HPLC, NMR, MS recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered no_dissolve Compound Won't Dissolve start->no_dissolve Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization oiling_out Compound Oils Out start->oiling_out Recrystallization no_elution Compound Sticks to Column start->no_elution Chromatography streaking Broad Peaks / Streaking start->streaking Chromatography poor_separation Poor Separation start->poor_separation Chromatography solution1 Increase solvent polarity no_dissolve->solution1 Solution solution2 Concentrate solution or induce crystallization no_crystals->solution2 Solution solution3 Slow down cooling or change solvent oiling_out->solution3 Solution solution4 Increase mobile phase polarity no_elution->solution4 Solution solution5 Add acid modifier to mobile phase streaking->solution5 Solution solution6 Optimize mobile phase or use gradient elution poor_separation->solution6 Solution

References

common side reactions in the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am observing a very low yield or no formation of this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield can stem from several factors related to the chosen synthetic route. Consider the following possibilities:

    • Incomplete Cyclization: If you are synthesizing the target molecule through the cyclization of a hydroxy acid precursor, the reaction may be incomplete.[1]

      • Troubleshooting:

        • Ensure the acidic catalyst is active and used in the correct stoichiometric amount.

        • Increase the reaction time or temperature according to literature protocols for similar cyclizations.

        • Ensure the starting material is free of impurities that could poison the catalyst.

    • Inefficient Oxidation: When preparing the carboxylic acid by oxidizing the corresponding alcohol or aldehyde, the oxidation may be incomplete.

      • Troubleshooting:

        • Verify the potency of the oxidizing agent (e.g., potassium permanganate).

        • Adjust the reaction temperature and time. Some oxidations require careful temperature control to prevent side reactions.

        • Ensure the correct stoichiometry of the oxidant is used. An excess may be required, but a large excess can lead to side reactions.

    • Failed Hydrogenation: If you are using a hydrogenation route from a dihydropyran precursor, the reduction may not be proceeding as expected.[2]

      • Troubleshooting:

        • Check the activity of the catalyst (e.g., Raney nickel).

        • Ensure the hydrogen pressure is adequate.

        • The solvent choice can be critical; ensure it is appropriate for the hydrogenation.

    • Incomplete Hydrolysis: In the case of nitrile hydrolysis, the reaction may not have gone to completion.[3]

      • Troubleshooting:

        • Increase the reaction time or the concentration of the acid or base catalyst.

        • Elevated temperatures are often required for complete hydrolysis of nitriles.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: The nature of the impurities will depend on the synthetic method used. Here are some common side reactions and the impurities they produce:

    • Incomplete Reactions: The most common impurities are unreacted starting materials or intermediates.

      • Troubleshooting:

        • Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.

        • Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.

    • Over-oxidation: The use of strong oxidizing agents like potassium permanganate can lead to the cleavage of the tetrahydropyran ring or other undesired oxidation products.[4][5]

      • Troubleshooting:

        • Use a milder oxidizing agent if possible.

        • Carefully control the reaction temperature and the addition rate of the oxidant.

    • Side Reactions from Acid Catalysis: Acid-catalyzed cyclization can sometimes lead to dehydration or other rearrangement products, especially if the starting material has other sensitive functional groups.[1]

      • Troubleshooting:

        • Screen different acid catalysts and solvents to find conditions that favor the desired cyclization.

        • Use the minimum effective amount of catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Based on the synthesis of analogous compounds, common routes include:

  • Acid-catalyzed cyclization of a suitable δ-hydroxy-α-methyl carboxylic acid.[1]

  • Oxidation of 2-methyltetrahydro-2H-pyran-2-methanol or 2-methyltetrahydro-2H-pyran-2-carbaldehyde.

  • Hydrogenation of 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid.[2]

  • Hydrolysis of 2-methyltetrahydro-2H-pyran-2-carbonitrile.[3]

Q2: How can I monitor the progress of the reaction?

A2: The choice of monitoring technique depends on the specific reaction. Thin Layer Chromatography (TLC) is a simple and effective method for many organic reactions. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of the product and the presence of side products.

Q3: What purification methods are most effective for this compound?

A3: Purification will depend on the physical properties of the acid and the impurities present. Common methods include:

  • Crystallization: If the product is a solid and the impurities have different solubilities.

  • Column Chromatography: Effective for separating the product from closely related impurities.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities.

Data Presentation

The following table can be used to log and compare results from different experimental conditions to optimize the synthesis.

Experiment IDSynthetic RouteKey Parameters (e.g., Catalyst, Temp, Time)Starting Material (mol)Product Yield (g)Product Yield (%)Purity (%)Notes on Side Products

Experimental Protocols

Below are generalized experimental protocols for common synthetic routes. Note: These are templates and should be adapted based on specific literature procedures for analogous compounds.

Protocol 1: Oxidation of 2-Methyltetrahydro-2H-pyran-2-methanol

  • Dissolve 2-methyltetrahydro-2H-pyran-2-methanol in an appropriate solvent (e.g., water, acetone, or a biphasic system).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) while monitoring the temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate was used).

  • Acidify the mixture to a pH of 2-3 with an appropriate acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Acid-Catalyzed Cyclization of a δ-Hydroxy-α-methyl Carboxylic Acid

  • Dissolve the hydroxy acid in a suitable solvent (e.g., toluene, dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

Visualizations

Diagram 1: General Synthetic Workflows

Synthesis_Workflows Start_Alc 2-Methyltetrahydro- 2H-pyran-2-methanol Product 2-Methyltetrahydro- 2H-pyran-2-carboxylic acid Start_Alc->Product Oxidation Impurity_Ox Over-oxidation Products Start_Alc->Impurity_Ox Side Reaction Start_Ald 2-Methyltetrahydro- 2H-pyran-2-carbaldehyde Start_Ald->Product Oxidation Start_DHP 2-Methyl-3,4-dihydro- 2H-pyran-2-carboxylic acid Start_DHP->Product Hydrogenation Impurity_Red Incomplete Reduction Start_DHP->Impurity_Red Side Reaction Start_HA δ-Hydroxy-α-methyl carboxylic acid Start_HA->Product Cyclization Impurity_Cyc Incomplete Cyclization Start_HA->Impurity_Cyc Side Reaction

Caption: Common synthetic pathways to this compound and potential side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Low Yield of Product Check_SM Check Starting Material Purity Problem->Check_SM Check_Reagents Verify Reagent Activity/Stoichiometry Problem->Check_Reagents Check_Conditions Optimize Reaction Conditions (T, t) Problem->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC) Problem->Monitor_Reaction Solution_SM Purify Starting Material Check_SM->Solution_SM If Impure Solution_Reagents Use Fresh Reagents/ Adjust Stoichiometry Check_Reagents->Solution_Reagents If Inactive/Incorrect Solution_Conditions Systematically Vary Temp and Time Check_Conditions->Solution_Conditions If Suboptimal Solution_Monitor Ensure Reaction Goes to Completion Monitor_Reaction->Solution_Monitor If Incomplete

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Stereoselective Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high stereoselectivity in the synthesis of 2-methyl-substituted tetrahydropyrans?

A1: The main strategies to control stereochemistry in the synthesis of substituted tetrahydropyrans, including 2-methyl-substituted analogs, are the Prins cyclization, intramolecular oxa-Michael reactions, and various C-H functionalization approaches.[1][2][3] The choice of strategy often depends on the available starting materials and the desired stereoisomer.

Q2: How critical is the choice of catalyst in controlling the stereochemical outcome?

A2: The catalyst is a critical factor. In Prins cyclizations, Lewis acids like SnCl₄, InCl₃, and TMSOTf can significantly influence the diastereoselectivity by organizing the transition state.[1] For enantioselective methods, chiral catalysts such as chiral phosphoric acids are employed to induce asymmetry.[2]

Q3: What role does the solvent play in the stereoselectivity of the synthesis?

A3: The solvent's polarity and coordinating ability can impact the stability of reaction intermediates and transition states, thereby affecting stereoselectivity. For instance, oxygenated solvents like diethyl ether have been shown to improve selectivity in certain cyclization reactions.[1]

Q4: Can the reaction temperature be used to control the formation of specific stereoisomers?

A4: Yes, reaction temperature is a key parameter. Lowering the temperature, for example to -78 °C, often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1]

Q5: How does the geometry of the starting material influence the final product's stereochemistry?

A5: The geometry of the starting material, such as the use of a cis or trans homoallylic alcohol in a Prins cyclization, can directly dictate the stereochemistry of the resulting tetrahydropyran.[1] Ensuring the geometric purity of the starting material is crucial for obtaining a single diastereomer.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential Cause Troubleshooting Step
Sub-optimal Lewis Acid Catalyst Screen a variety of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) to find the one that favors the desired diastereomer.[1]
Incorrect Solvent Choice Experiment with solvents of varying polarity and coordinating ability. Oxygenated solvents may improve selectivity.[1]
Inappropriate Reaction Temperature Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity.[1]
Impure Starting Material Geometry Ensure the geometric purity of the starting homoallylic alcohol, as its configuration can direct the stereochemical outcome.[1]
Issue 2: Poor Enantioselectivity (for asymmetric syntheses)
Potential Cause Troubleshooting Step
Ineffective Chiral Catalyst Screen different chiral catalysts, such as various chiral phosphoric acids, for the intramolecular oxa-Michael cyclization.[2]
High Uncatalyzed Background Reaction Lower the reaction temperature or increase the catalyst loading to minimize the non-enantioselective background reaction.[2]
Sub-optimal Catalyst Concentration Vary the catalyst concentration, as it can sometimes influence the enantiomeric excess.[2]
Issue 3: Formation of Undesired Side Products
Potential Cause Troubleshooting Step
Reactive Intermediates In Prins reactions, the oxocarbenium ion intermediate can lead to side reactions. Employing milder catalysts can sometimes mitigate this.[1]
Harsh Reaction Conditions Strong acids or high temperatures can cause elimination or rearrangement. Utilize milder catalysts and optimize the temperature.[1]
Incorrect Work-up Procedure Ensure proper quenching of the reaction and thorough washing of the organic phase to remove catalyst residues and byproducts.[4]

Experimental Protocols

Protocol 1: Diastereoselective Prins Cyclization

This protocol is adapted from general procedures for the synthesis of substituted tetrahydropyrans.[1][5]

  • Preparation: To a stirred solution of a suitable homoallylic alcohol (1.0 equiv) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the chosen Lewis acid (e.g., TMSOTf, 1.0 equiv) at a low temperature (e.g., -78 °C).

  • Reaction: Add the aldehyde (1.1 equiv) dropwise to the cooled solution.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase three times with dichloromethane.

  • Purification: Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Enantioselective Intramolecular Oxa-Michael Addition

This protocol is based on the 'clip-cycle' approach for the synthesis of substituted tetrahydropyrans.[2]

  • Precursor Synthesis: Synthesize the cyclization precursor by 'clipping' together the alcohol fragment and an aryl thioacrylate via a method like olefin metathesis.

  • Cyclization: Dissolve the precursor in a suitable solvent (e.g., cyclohexane) and add a chiral phosphoric acid catalyst (e.g., R-TRIP, 20 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 50 °C) and monitor by TLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data Summary

Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity in Prins Cyclization

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
1TMSOTf-7890:1048[5]
2InCl₃-High-[1]
3SnCl₄---[1]

Note: Specific quantitative data for the direct synthesis of this compound is limited in the provided search results; this table is illustrative based on similar structures.

Visualizations

experimental_workflow General Workflow for Diastereoselective Prins Cyclization start Start: Homoallylic Alcohol + Aldehyde step1 Dissolve in Dry Solvent (e.g., DCM) under Inert Atmosphere start->step1 step2 Cool to Low Temperature (e.g., -78°C) step1->step2 step3 Add Lewis Acid (e.g., TMSOTf) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench with Saturated NaHCO3 step4->step5 step6 Aqueous Work-up and Extraction step5->step6 step7 Purification by Column Chromatography step6->step7 end Product: Substituted Tetrahydropyran step7->end

Caption: General workflow for a diastereoselective Prins cyclization.

troubleshooting_logic Troubleshooting Low Diastereoselectivity issue Low Diastereoselectivity Observed q1 Is the Lewis Acid Optimized? issue->q1 sol1 Screen Different Lewis Acids (SnCl4, InCl3, TMSOTf) q1->sol1 No q2 Is the Temperature Optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower Reaction Temperature (e.g., -78°C) q2->sol2 No q3 Is the Solvent Appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Test Different Solvents (e.g., etheral solvents) q3->sol3 No end Improved Diastereoselectivity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

stability and storage conditions for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, along with troubleshooting for common experimental issues. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: Is this compound sensitive to light or air?

While specific data on the photosensitivity of this compound is not available, it is good laboratory practice to store it protected from direct sunlight. Some related pyran derivatives can undergo auto-oxidation in the presence of air. Therefore, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can be a precautionary measure, especially for long-term storage or if the material is of high purity.

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong bases unless a specific chemical reaction is intended.

Q4: What are the potential degradation pathways for this carboxylic acid?

The primary degradation pathway for many carboxylic acids, particularly under thermal stress or acidic conditions, is decarboxylation, leading to the loss of carbon dioxide.[3][4] For this compound, this would result in the formation of 2-methyltetrahydro-2H-pyran. Other potential degradation pathways could involve oxidation of the pyran ring, though specific studies on this compound are not publicly available.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to moisture and/or air. 2. Contamination. 3. Degradation due to improper storage.1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Handle the compound in a clean and dry environment. 3. Verify storage conditions (temperature, light protection). 4. Re-analyze the purity of the material.
Inconsistent results in bioassays or chemical reactions 1. Degradation of the compound leading to lower active concentration. 2. Presence of impurities from degradation. 3. Incomplete dissolution.1. Use a freshly opened container or a sample that has been stored under optimal conditions. 2. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS). 3. Ensure complete dissolution in the chosen solvent before use. Sonication may aid in dissolution.
Difficulty in achieving complete dissolution 1. Use of an inappropriate solvent. 2. The compound may have low solubility in the chosen solvent system.1. Test a range of solvents with varying polarities. 2. Gently warm the solution or use sonication to facilitate dissolution. 3. Refer to literature for solubility data of structurally similar compounds.

Stability and Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature Cool, dry place.[1] 2-8 °C for long-term storage is a good practice.To minimize the rate of potential degradation reactions.
Humidity Low humidity. Store in a tightly sealed container.[1][2][5]To prevent hydrolysis and physical changes like clumping.
Light Protect from direct light.To prevent potential photodegradation.
Atmosphere A well-ventilated area is sufficient for general handling.[1][5] For long-term storage of high-purity material, consider an inert atmosphere (e.g., Nitrogen).To minimize oxidation risk.
Incompatibilities Strong oxidizing agents.[1][2]To prevent hazardous reactions and degradation.

Experimental Protocols

Protocol for a General Stability Study

This protocol outlines a general approach to assess the stability of this compound.

1. Sample Preparation:

  • Accurately weigh samples of the compound into individual, inert containers (e.g., amber glass vials with PTFE-lined caps).

  • Prepare separate sets of samples for each storage condition to be tested.

2. Storage Conditions:

  • Store samples under a minimum of two conditions as per ICH guidelines:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Include a control sample stored at an ideal condition (e.g., -20°C or 2-8°C, protected from light and moisture).

3. Time Points for Analysis:

  • Accelerated: 0, 1, 3, and 6 months.

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

4. Analytical Method:

  • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and detect any degradation products.

  • HPLC Method Outline:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) for peak identification.

    • Validation: The method should be validated to ensure it can separate the parent compound from potential degradation products.

5. Data Analysis:

  • At each time point, analyze a sample from each storage condition.

  • Calculate the percentage of the parent compound remaining.

  • Identify and quantify any significant degradation products.

  • Plot the percentage of the parent compound against time for each condition to determine the degradation rate.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Evaluation start Start: Obtain High-Purity This compound prep_samples Prepare and Aliquot Samples start->prep_samples long_term Long-Term Storage (25°C / 60% RH) prep_samples->long_term accelerated Accelerated Storage (40°C / 75% RH) prep_samples->accelerated control Control Storage (-20°C or 2-8°C) prep_samples->control time_points Pull Samples at Pre-defined Time Points long_term->time_points accelerated->time_points control->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis purity_assessment Assess Purity and Quantify Degradants hplc_analysis->purity_assessment degradation_kinetics Determine Degradation Kinetics purity_assessment->degradation_kinetics end End: Establish Storage Conditions and Shelf-Life degradation_kinetics->end

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. The guidance is structured in a question-and-answer format to directly address potential issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a three-step sequence:

  • Hetero-Diels-Alder Reaction: Formation of a substituted 3,4-dihydro-2H-pyran ring system.

  • Oxidation: Conversion of a precursor group at the 2-position (e.g., an aldehyde) to the carboxylic acid.

  • Hydrogenation: Saturation of the double bond within the dihydropyran ring to yield the final tetrahydropyran structure.

Q2: I am observing a low yield in my hetero-Diels-Alder reaction to form the dihydropyran intermediate. What are the potential causes and solutions?

Low yields in hetero-Diels-Alder reactions are common and can often be attributed to several factors. The reaction is electronically controlled, favoring an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron demand scenario).[1]

  • Suboptimal Electronic Matching: Ensure your diene and dienophile have complementary electronic properties. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will accelerate the reaction.[1]

  • Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the equilibrium can shift towards the starting materials at higher temperatures.[1] Running the reaction at the lowest feasible temperature to achieve a reasonable rate is advisable.

  • Lewis Acid Catalyst Inactivity: If using a Lewis acid catalyst to promote the reaction, ensure it is anhydrous and from a reliable source. The catalyst can be deactivated by moisture or other impurities in the reactants or solvent.

  • Steric Hindrance: Highly substituted dienes or dienophiles can sterically hinder the approach of the reactants, slowing down the reaction.

Q3: My oxidation of the intermediate aldehyde to the carboxylic acid is incomplete. How can I improve the conversion?

Incomplete oxidation can result from several issues related to the choice of oxidant and reaction conditions.

  • Oxidizing Agent Potency: Ensure the oxidizing agent is fresh and has not degraded. Common oxidants for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like sodium chlorite (NaClO₂) in a buffered solution (Pinnick oxidation).[2][3]

  • Reaction Stoichiometry and Temperature: Use a sufficient excess of the oxidizing agent. The reaction may also require longer reaction times or gentle heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side Reactions: Aldehydes can be sensitive to harsh reaction conditions, leading to side products. If using a strong oxidant, consider switching to a milder, more selective method to minimize degradation.

Q4: The final hydrogenation step is sluggish or fails completely. What could be the problem?

Catalytic hydrogenation can be sensitive to various factors that inhibit the catalyst's activity.

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be poisoned by impurities such as sulfur or nitrogen-containing compounds.[4] Purifying the dihydropyran intermediate before hydrogenation is recommended.

  • Catalyst Quality and Handling: Ensure the catalyst is of high quality and has been handled under an inert atmosphere to prevent deactivation.

  • Hydrogen Pressure and Agitation: Inadequate hydrogen pressure or inefficient stirring can lead to poor reaction rates. Ensure the reaction vessel is properly sealed and that there is sufficient agitation to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective for hydrogenations.

Troubleshooting Guides

Issue 1: Low Yield in Hetero-Diels-Alder Reaction
Possible Cause Troubleshooting Steps
Poor electronic match of reactants - Add electron-donating groups to the diene or electron-withdrawing groups to the dienophile.[1]
Reaction is reversible (retro-Diels-Alder) - Conduct the reaction at a lower temperature for a longer duration.[1]
Lewis acid catalyst is inactive - Use a freshly opened or purified Lewis acid. - Ensure all glassware, solvents, and reactants are anhydrous.
Steric hindrance - Consider using a less sterically hindered diene or dienophile if possible. - Higher temperatures or longer reaction times may be required.
Issue 2: Incomplete Oxidation of Aldehyde to Carboxylic Acid
Possible Cause Troubleshooting Steps
Decomposed or insufficient oxidizing agent - Use a fresh batch of the oxidizing agent. - Increase the molar equivalents of the oxidizing agent.[3]
Suboptimal reaction conditions - Increase the reaction time and/or temperature. Monitor progress by TLC or LC-MS.
Formation of byproducts - Switch to a milder oxidizing agent (e.g., Pinnick oxidation with NaClO₂).[2]
Poor solubility of the substrate - Choose a solvent system in which the aldehyde is fully soluble.
Issue 3: Failed or Incomplete Hydrogenation
Possible Cause Troubleshooting Steps
Catalyst poisoning - Purify the dihydropyran intermediate by column chromatography or distillation before hydrogenation.[4]
Inactive catalyst - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst under an inert atmosphere.
Insufficient hydrogen pressure or poor mixing - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure (if equipment allows). - Ensure vigorous stirring to keep the catalyst suspended.
Inappropriate solvent - Try a different solvent, such as ethanol, methanol, or ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde via Dimerization of Acrolein

This method provides a key intermediate which can then be further modified.

  • Reaction Setup: In a high-pressure reactor, place acrolein.

  • Reaction Conditions: Heat the reactor to a specified temperature (e.g., 180-200 °C) for several hours. The reaction can also be facilitated by microwave irradiation.

  • Work-up: After cooling, the resulting mixture containing 3,4-dihydro-2H-pyran-2-carboxaldehyde is purified by distillation.

Note: This reaction can be hazardous due to the reactivity of acrolein and the use of high pressure and temperature. Appropriate safety precautions must be taken.

Protocol 2: Oxidation of a Dihydropyran Aldehyde to a Carboxylic Acid (General Pinnick Oxidation)
  • Reaction Setup: Dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde derivative in a mixture of a suitable solvent (e.g., t-butanol) and a buffered aqueous solution (e.g., sodium dihydrogen phosphate).[2]

  • Addition of Reagents: Add a radical scavenger (e.g., 2-methyl-2-butene) followed by the slow addition of sodium chlorite (NaClO₂).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess oxidant with sodium sulfite solution. Acidify the mixture and extract the carboxylic acid with an organic solvent. The organic layers are then dried and the solvent is removed to yield the crude product, which can be purified by crystallization or chromatography.[5][6]

Protocol 3: Catalytic Hydrogenation of a Dihydropyran Carboxylic Acid
  • Reaction Setup: Dissolve the 3,4-dihydro-2H-pyran-2-carboxylic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.[7][8]

Visualizations

Synthesis_Workflow A Hetero-Diels-Alder Reaction (e.g., Acrolein Dimerization) B Dihydropyran Aldehyde Intermediate A->B Formation of Dihydropyran Ring C Oxidation (e.g., Pinnick Oxidation) B->C Conversion to Carboxylic Acid D Dihydropyran Carboxylic Acid Intermediate C->D E Catalytic Hydrogenation (e.g., H2, Pd/C) D->E Saturation of Double Bond F This compound E->F

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Step Identify Synthesis Step with Low Conversion Start->Step HDA Hetero-Diels-Alder Issues Step->HDA Step 1 Ox Oxidation Issues Step->Ox Step 2 Hyd Hydrogenation Issues Step->Hyd Step 3 HDA_Sol Check Reactant Electronics Adjust Temperature Verify Catalyst Activity HDA->HDA_Sol Ox_Sol Verify Oxidant Potency Optimize Stoichiometry Consider Milder Conditions Ox->Ox_Sol Hyd_Sol Purify Intermediate Use Fresh Catalyst Check H2 Pressure & Agitation Hyd->Hyd_Sol

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis reaction, or subsequent decomposition. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as the precursor aldehyde or dihydropyran derivatives.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Byproducts from side reactions: These can vary significantly based on the synthetic method employed.

  • Stereoisomers: If the synthesis is not stereospecific, other isomers of the target molecule may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this carboxylic acid are flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weight, aiding in the identification of impurities. A purity of 97% is commercially available, suggesting this is a common analytical method.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information on the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Flash Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: Inappropriate solvent system.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.[2] Vary the ratio to achieve good separation between your product and impurity spots. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape and resolution.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a gradient of ethyl acetate in hexanes, increase the percentage of ethyl acetate.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not suitable for dissolving this compound.

  • Solution: Select a different solvent or a solvent mixture. Good solvents for recrystallization are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, polar solvents or mixtures containing a polar component are often effective.

Problem: The compound precipitates out of solution too quickly, leading to the formation of fine powders or oils instead of crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid.

  • Solution: Ensure the solution is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Acid-Base Extraction

Problem: Low recovery of the carboxylic acid after extraction and acidification.

  • Possible Cause 1: Incomplete extraction into the aqueous basic solution.

  • Solution 1: Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate the carboxylic acid completely. Use a suitable base like sodium hydroxide or sodium bicarbonate and check the pH. Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous phase.

  • Possible Cause 2: Incomplete precipitation upon acidification.

  • Solution 2: After extraction, ensure the aqueous layer is made sufficiently acidic (pH < pKa of the carboxylic acid - 2) to fully protonate the carboxylate. Use a strong acid like hydrochloric acid and check the pH with pH paper. If the product is still soluble, it may be necessary to extract the acidified aqueous phase with an organic solvent like dichloromethane or ethyl acetate.

Data Presentation

The following table summarizes typical yields and purities that can be expected from different purification methods for compounds similar to this compound, based on available literature.

Purification MethodTypical PurityTypical YieldReference
Flash Column Chromatography>95%62%[2]
RecrystallizationHighDependent on solubilityGeneral knowledge
Acid-Base ExtractionEffective for removing neutral/basic impuritiesGenerally highGeneral knowledge

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.

  • Elution: Start the elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution two more times. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid (e.g., HCl) until the solution is acidic (check with pH paper). The purified carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, extract the acidified aqueous solution with an organic solvent.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction (add aq. base) dissolve->extraction separate Separate Layers extraction->separate organic_impurities Organic Layer (Neutral/Basic Impurities) separate->organic_impurities Discard aqueous_product Aqueous Layer (Deprotonated Product) separate->aqueous_product acidify Acidify Aqueous Layer aqueous_product->acidify precipitate Precipitation/ Extraction acidify->precipitate pure_product Pure Product precipitate->pure_product

Acid-Base Extraction Workflow

TroubleshootingLogic start Purification Issue method Which Method? start->method chrom Chromatography method->chrom Chrom. recryst Recrystallization method->recryst Recryst. extract Acid-Base Extraction method->extract Extraction poor_sep Poor Separation? chrom->poor_sep optimize_eluent Optimize Eluent (use TLC) poor_sep->optimize_eluent Yes no_elution No Elution? poor_sep->no_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes no_dissolve Doesn't Dissolve? recryst->no_dissolve change_solvent Change Solvent/ Use Mixture no_dissolve->change_solvent Yes oiling_out Oiling Out? no_dissolve->oiling_out No slow_cool Cool Slowly/ Less Concentrated oiling_out->slow_cool Yes low_yield Low Yield? extract->low_yield check_ph_base Check pH of Aqueous Base low_yield->check_ph_base Yes check_ph_acid Check pH after Acidification low_yield->check_ph_acid Yes

Purification Troubleshooting Guide

References

alternative catalysts for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step catalytic method, a multi-step synthetic approach is proposed. This guide offers detailed experimental protocols, a comparison of alternative catalysts for key transformations, troubleshooting advice for common experimental issues, and answers to frequently asked questions.

Proposed Synthetic Workflow

A plausible and versatile synthetic route to this compound is outlined below. This pathway involves four key transformations:

  • Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: Formation of the unsaturated lactone core.

  • Conjugate Addition of a Methyl Group: Introduction of the methyl group at the C2 position.

  • Reduction of the Endocyclic Double Bond: Saturation of the pyran ring.

  • Hydrolysis of the Lactone: Conversion to the final carboxylic acid product.

Synthetic Workflow Start Starting Materials Step1 Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one Start->Step1 Step2 Conjugate Addition of Methyl Group Step1->Step2 Alternative Catalysts Step3 Reduction of Double Bond Step2->Step3 Alternative Catalysts Step4 Lactone Hydrolysis Step3->Step4 Alternative Catalysts End This compound Step4->End

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in this synthetic pathway?

A1: The two most crucial steps are the conjugate addition of the methyl group (Step 2) and the subsequent stereoselective reduction of the double bond (Step 3), if a specific stereoisomer is desired. The efficiency and selectivity of these steps will largely determine the overall yield and purity of the final product.

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, one could envision starting from a pre-formed 6-methyltetrahydropyran-2-one and then introducing the carboxylic acid functionality at the 2-position. However, this would likely involve challenging C-H activation or other functionalization reactions. The presented route, starting with the construction of the unsaturated lactone, is generally more established for this class of compounds.

Q3: How can I monitor the progress of each reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for monitoring the progress of each step. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) should be used for full characterization.

Q4: What are the main safety precautions to consider?

A4: Organometallic reagents, such as Grignard reagents and organocuprates used in the conjugate addition, are highly reactive and pyrophoric. These reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Hydrogenation reactions (Step 3) involve flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety protocols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 6-methyl-5,6-dihydro-2H-pyran-2-one Incomplete reaction; side product formation (e.g., polymerization).Optimize reaction time and temperature. Ensure high purity of starting materials. Consider alternative synthetic routes to the unsaturated lactone if issues persist.
Step 2: Incomplete conjugate addition or formation of 1,2-addition product Low reactivity of the α,β-unsaturated lactone; use of a "hard" nucleophile.Use a more reactive methyl source, such as a Gilman reagent (lithium dimethylcuprate). Ensure the use of a suitable copper catalyst to promote 1,4-addition. Screen different solvents and reaction temperatures.
Step 3: Incomplete reduction of the double bond Catalyst deactivation; insufficient hydrogen pressure.Ensure the catalyst is active and not poisoned by impurities from the previous step. Increase hydrogen pressure and/or reaction time. Consider a different catalyst or a transfer hydrogenation approach.
Step 4: Incomplete lactone hydrolysis or decomposition of the product Inadequate concentration of acid or base; harsh reaction conditions.Increase the concentration of the acid or base catalyst. If decomposition is observed, switch to milder conditions (e.g., lower temperature, weaker acid/base) and extend the reaction time. Enzymatic hydrolysis can be an alternative for sensitive substrates.
General: Difficulty in purification Presence of closely related byproducts or unreacted starting materials.Optimize the reaction conditions to maximize conversion and minimize side products. Employ high-performance liquid chromatography (HPLC) or careful column chromatography for purification if distillation is ineffective.

Alternative Catalysts and Performance Data

The selection of the catalyst is critical for the success of each synthetic step. The following tables summarize alternative catalysts and reported performance data for analogous reactions.

Step 2: Catalysts for Conjugate Addition of a Methyl Group to α,β-Unsaturated Lactones
Catalyst SystemMethyl SourceSolventTemperature (°C)Yield (%)Reference
CuBr·SMe₂ / Josiphos LigandMeMgBrToluene0 - rt85-99[1]
Cu(OTf)₂ / Chiral LigandMe₂ZnEt₂O-2070-95(General method for α,β-unsaturated esters)
Ni(acac)₂ / LigandMe₃AlTHF-78 to rt60-90(General method for α,β-unsaturated carbonyls)
Rh(acac)(CO)₂ / LigandMeB(OH)₂Dioxane/H₂O8050-85(General method for Michael additions)
Step 3: Catalysts for the Reduction of α,β-Unsaturated Lactones
Catalyst SystemHydrogen SourceSolventTemperature (°C)Yield (%)Reference
Pd/CH₂ (1 atm)EtOAcrt>95(General hydrogenation)
RhCl(PPh₃)₃H₂ (1 atm)Benzenert>95(Wilkinson's catalyst)
CuH / Josiphos LigandPMHSToluenert90-98[2]
NaBH₄ / Et₃N-THFrt85-95[3]
Step 4: Catalysts for Lactone Hydrolysis
CatalystSolventTemperature (°C)Yield (%)Notes
LiOHTHF/H₂O0 - rt>90Standard and reliable method.
H₂SO₄ (aq)Dioxane50-10080-95Acid-catalyzed hydrolysis.
Lipase (e.g., Candida antarctica lipase B)Buffer/Organic Co-solvent30-5070-99Mild, enzymatic hydrolysis.[4]
Sc(OTf)₃Acetonitrilert80-90Lewis acid-catalyzed ring opening.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one (Unsaturated Lactone Intermediate)

A detailed protocol for the synthesis of this intermediate via ring-closing metathesis or from 4-hydroxy-6-methyl-2-pyrone can be found in the literature. These methods are generally robust and provide the desired product in good yields.

Protocol 2: Copper-Catalyzed Conjugate Addition of a Methyl Group
  • Materials: 6-methyl-5,6-dihydro-2H-pyran-2-one, Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), (R,S)-Josiphos ligand, Methylmagnesium bromide (MeMgBr) in Et₂O, Anhydrous toluene, Saturated aqueous NH₄Cl.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the Josiphos ligand (5.5 mol%).

    • Add anhydrous toluene and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C and add the 6-methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq).

    • Slowly add MeMgBr (1.2 eq) dropwise over 20 minutes.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethyl-5,6-dihydro-2H-pyran-2-one.

Protocol 3: Palladium-Catalyzed Hydrogenation of the Unsaturated Lactone
  • Materials: 2,6-dimethyl-5,6-dihydro-2H-pyran-2-one, 10% Palladium on carbon (Pd/C, 5 mol%), Ethyl acetate, Hydrogen gas.

  • Procedure:

    • In a hydrogenation flask, dissolve the unsaturated lactone (1.0 eq) in ethyl acetate.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (3 times).

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethyltetrahydro-2H-pyran-2-one.

Protocol 4: Base-Catalyzed Hydrolysis of the Lactone
  • Materials: 2,6-dimethyltetrahydro-2H-pyran-2-one, Lithium hydroxide (LiOH, 2.0 eq), Tetrahydrofuran (THF), Water, 1 M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the lactone (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH and stir the mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting the critical conjugate addition step.

Troubleshooting_Conjugate_Addition Start Low Yield or Side Products in Conjugate Addition Check_Reagents Check Purity of Lactone and Methyl Source Start->Check_Reagents Check_Conditions Verify Anhydrous and Inert Conditions Check_Reagents->Check_Conditions Reagents OK Change_Catalyst Screen Alternative Copper Catalysts or Ligands Check_Conditions->Change_Catalyst Conditions OK Change_Solvent Try Different Solvents (e.g., THF, Et₂O) Change_Catalyst->Change_Solvent No Improvement Success Improved Yield and Selectivity Change_Catalyst->Success Improvement Optimize_Temp Optimize Reaction Temperature Change_Solvent->Optimize_Temp No Improvement Change_Solvent->Success Improvement Optimize_Temp->Success Improvement

References

Technical Support Center: Byproduct Analysis in 2-Methyltetrahydro-2H-pyran-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated potential impurities?

A1: The primary synthetic routes include the oxidation of 2-methyltetrahydro-2H-pyran-2-methanol or its corresponding aldehyde, hydrolysis of 2-methyltetrahydro-2H-pyran-2-carbonitrile, and the carboxylation of a suitable Grignard reagent. Each route has a unique impurity profile.

  • Oxidation Route: Potential impurities include unreacted starting material (the corresponding alcohol or aldehyde) and over-oxidation or degradation products if harsh conditions are used.

  • Nitrile Hydrolysis Route: The primary impurity is often the intermediate amide resulting from incomplete hydrolysis.[1][2]

  • Grignard Route: Common byproducts include Wurtz coupling products from the organohalide precursor and any products resulting from the reaction of the Grignard reagent with residual water or atmospheric carbon dioxide.[3][4]

Q2: I am observing a persistent impurity with a similar polarity to my product. What could it be?

A2: If you are using the nitrile hydrolysis route, a common impurity with similar polarity is the intermediate 2-methyltetrahydro-2H-pyran-2-carboxamide. In the case of the oxidation of 2-methyltetrahydro-2H-pyran-2-methanol, the corresponding aldehyde, 2-methyltetrahydro-2H-pyran-2-carbaldehyde, could be a persistent impurity if the oxidation is incomplete.

Q3: My final product has a low melting point and appears oily. What could be the cause?

A3: A low or broad melting point, or an oily product, suggests the presence of significant impurities. This could be due to a high percentage of unreacted starting materials, solvent residues, or a mixture of various byproducts. It is crucial to ensure each reaction step goes to completion and that the purification methods are optimized.

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: The most common and effective methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6] GC-MS is particularly useful for identifying volatile impurities and byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[7] HPLC is well-suited for separating the target carboxylic acid from non-volatile impurities and can be adapted for chiral separations if necessary.[8]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Symptoms:

  • A peak corresponding to the mass and retention time of the starting material (e.g., 2-methyltetrahydro-2H-pyran-2-methanol or 2-methyltetrahydro-2H-pyran-2-carbonitrile) is observed in GC-MS or HPLC analysis.

  • The yield of the desired product is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by TLC or a rapid analytical technique (e.g., GC-MS of an aliquot) to ensure the disappearance of the starting material. - Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Be cautious, as higher temperatures can sometimes lead to increased byproduct formation. - Add More Reagent: In some cases, a slight excess of one reagent (e.g., the oxidizing agent or hydrolyzing acid/base) can drive the reaction to completion.
Reagent Deactivation - Use Fresh Reagents: Ensure that all reagents, especially Grignard reagents and oxidizing agents, are fresh and have been stored under the appropriate conditions to prevent degradation. - Ensure Anhydrous Conditions (for Grignard reactions): Any moisture will quench the Grignard reagent, leading to an incomplete reaction.[4]
Issue 2: Formation of the Intermediate Amide in Nitrile Hydrolysis

Symptoms:

  • A peak with a mass corresponding to 2-methyltetrahydro-2H-pyran-2-carboxamide is detected in the crude product analysis.

  • The final product may show a broader melting point.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Hydrolysis - Prolonged Reaction Time: The hydrolysis of the intermediate amide can be slower than the initial hydrolysis of the nitrile. Increase the reflux time and monitor the reaction for the disappearance of the amide.[1] - Harsher Conditions: If extending the reaction time is not effective, consider using a more concentrated acid or base solution. However, be mindful of potential degradation of the desired product under excessively harsh conditions.
Insufficient Water - Ensure that a sufficient amount of water is present in the reaction mixture to facilitate complete hydrolysis of both the nitrile and the intermediate amide.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Methyltetrahydro-2H-pyran-2-carbaldehyde

This protocol is adapted from the synthesis of a similar compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyltetrahydro-2H-pyran-2-carbaldehyde (1 equivalent) in water.

  • Oxidation: Slowly add potassium permanganate (KMnO₄) (approximately 2.2 equivalents) to the stirred solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-14 hours. Monitor the progress of the reaction by TLC or GC-MS to confirm the disappearance of the starting aldehyde.

  • Workup:

    • After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Wash the filter cake with a small amount of water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

    • The product may precipitate out of the solution upon acidification. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis of this compound (with derivatization)

This protocol is a general guideline for the analysis of carboxylic acids by GC-MS and may require optimization.[7][11]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1-5 mg of the crude product into a vial.

    • Add a suitable solvent (e.g., 1 mL of methanol) and an internal standard.

    • To convert the carboxylic acid to a more volatile methyl ester, add a methylating agent such as diazomethane (use with extreme caution in a fume hood) or by heating with methanolic HCl.

    • Alternatively, use a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 2 minutes.

      • Ramp: Increase to 250-280°C at a rate of 10-15°C/min.

      • Final hold: Hold at the final temperature for 5-10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis Start Starting Material Reaction Chemical Transformation (e.g., Oxidation, Hydrolysis) Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Analysis Analytical Method (GC-MS, HPLC) Crude_Product->Analysis Final_Product Pure Product Purification->Final_Product Byproducts Byproducts Identified Analysis->Byproducts Troubleshooting Troubleshooting Guide Byproducts->Troubleshooting Troubleshooting->Reaction

Caption: A workflow for troubleshooting byproduct formation.

Byproduct_Formation_Pathways cluster_oxidation Oxidation Route cluster_hydrolysis Nitrile Hydrolysis Route Alcohol 2-Methyltetrahydro-2H- pyran-2-methanol Aldehyde 2-Methyltetrahydro-2H- pyran-2-carbaldehyde Alcohol->Aldehyde Oxidation Carboxylic_Acid_Ox Desired Product Aldehyde->Carboxylic_Acid_Ox Oxidation Incomplete_Ox Incomplete Oxidation (Byproduct) Aldehyde->Incomplete_Ox Nitrile 2-Methyltetrahydro-2H- pyran-2-carbonitrile Amide 2-Methyltetrahydro-2H- pyran-2-carboxamide (Intermediate/Byproduct) Nitrile->Amide Partial Hydrolysis Carboxylic_Acid_Hy Desired Product Amide->Carboxylic_Acid_Hy Complete Hydrolysis

Caption: Potential byproduct formation pathways in common synthetic routes.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and its parent compound, tetrahydropyran-2-carboxylic acid. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted ¹H NMR data for the closely related (S)-enantiomer, (S)-Tetrahydro-2H-pyran-2-carboxylic acid, as a primary reference. This predicted data offers a chemically sound representation of the expected spectrum and serves as a valuable tool for structural elucidation. The guide also presents expected chemical shift ranges for the unsubstituted analog, tetrahydropyran-2-carboxylic acid, based on established spectroscopic principles.

Data Presentation: ¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H NMR data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid and the expected ¹H and ¹³C NMR data for tetrahydropyran-2-carboxylic acid.

Table 1: Predicted ¹H NMR Data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6ax3.95ddd11.5, 4.5, 2.01
H-6eq3.60dt11.5, 4.01
H-24.10dd11.0, 4.51
H-3, H-51.90-2.05m-2
H-41.60-1.75m-2
CH₃1.45-1.60s-3
COOH12.0-13.0br s-1

Note: Data is predicted and sourced from computational models for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a close analog of the target compound.

Table 2: Expected ¹H and ¹³C NMR Data for Tetrahydropyran-2-carboxylic acid

¹H NMR ¹³C NMR
Proton Expected Chemical Shift (δ, ppm) Carbon Expected Chemical Shift (δ, ppm)
COOH10.0 - 13.0 (broad singlet)C=O170 - 185
H-23.9 - 4.2C-270 - 80
H-63.4 - 4.0C-665 - 75
H-3, H-4, H-51.4 - 2.0C-3, C-4, C-520 - 40

Experimental Protocols

A generalized protocol for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can help in observing the exchangeable carboxylic acid proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Correct the baseline to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR analysis of a small molecule like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Referencing Referencing to TMS Processing->Referencing Analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants Referencing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow of NMR analysis from sample preparation to structure elucidation.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and a close structural analogue, Tetrahydro-2H-pyran-2-carboxylic acid, supported by established fragmentation principles.

The subtle difference of a single methyl group can significantly influence the fragmentation pathways of a molecule, yielding distinct mass spectra. By examining the predicted fragmentation patterns of this compound and its non-methylated counterpart, researchers can gain valuable insights into the structural elucidation of substituted tetrahydropyran rings, a common motif in pharmacologically active compounds.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of these molecules under electron ionization is expected to be driven by the presence of the tetrahydropyran ring and the carboxylic acid functional group. The initial ionization event will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M•+). Subsequent fragmentation will proceed through various pathways, primarily involving alpha-cleavages, ring-opening reactions, and rearrangements.

For this compound, the presence of a tertiary carbon at the 2-position is expected to influence the initial fragmentation events. Alpha-cleavage between C2 and the carboxylic group, or between C2 and the methyl group, would be favorable. Ring-opening fragmentation initiated by the ring oxygen radical cation is also a probable pathway.

In contrast, Tetrahydro-2H-pyran-2-carboxylic acid lacks the stabilizing methyl group at the C2 position. This will likely alter the relative abundance of certain fragments and may favor alternative fragmentation routes.

The following table summarizes the predicted key fragment ions for both compounds.

m/z Proposed Fragment Ion This compound Tetrahydro-2H-pyran-2-carboxylic acid
M•+ Molecular Ion[C7H12O3]•+ (144)[C6H10O3]•+ (130)
M-15 [M-CH3]•+[C6H9O3]+ (129)-
M-17 [M-OH]+[C7H11O2]+ (127)[C6H9O2]+ (113)
M-45 [M-COOH]+[C6H11O]+ (99)[C5H9O]+ (85)
85 Tetrahydropyranyl cation-[C5H9O]+
57 Acylium ion[C3H5O]+[C2H3O2]+
43 Propyl cation / Acetyl cation[C3H7]+ / [C2H3O]+[C2H3O]+

Visualizing the Fragmentation Pathway

To illustrate the proposed fragmentation of this compound, a logical relationship diagram has been generated using the DOT language.

M [C7H12O3]•+ m/z = 144 (Molecular Ion) F1 [C6H9O3]+ m/z = 129 M->F1 - CH3• F2 [C7H11O2]+ m/z = 127 M->F2 - OH• F3 [C6H11O]+ m/z = 99 M->F3 - COOH• F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Proposed fragmentation of this compound.

Experimental Protocols

Acquiring high-quality mass spectra for these compounds would typically involve the following experimental setup:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation and Introduction:

  • Direct Infusion: For a rapid analysis, the pure compound can be dissolved in a volatile solvent (e.g., methanol or acetonitrile) and introduced directly into the ion source via a heated probe.

  • Gas Chromatography (for separation and analysis of mixtures):

    • Derivatization: Due to the low volatility of carboxylic acids, derivatization is often necessary to convert them into more volatile esters (e.g., methyl or trimethylsilyl esters). A common method involves reaction with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: An initial temperature of 50-70 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

By employing these methodologies, researchers can obtain reproducible and informative mass spectra to confirm the structures of this compound and its analogues, aiding in the advancement of drug discovery and development.

Comparative Analysis of Synthetic Routes to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other bioactive molecules. Its stereochemistry and functional groups make it an attractive scaffold for creating complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Diels-Alder and Subsequent Reduction/HydrolysisRoute 2: Oxidation of 2-Methyltetrahydropyran-2-methanol
Starting Materials Acrolein, Ethyl 2-butenoate2-Methyltetrahydropyran-2-methanol
Key Intermediates Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate-
Overall Yield ModerateGood to High
Number of Steps 31
Key Advantages Utilizes readily available and inexpensive starting materials.More direct route with fewer steps.
Key Disadvantages Multi-step process can be time-consuming.Requires the synthesis of the starting alcohol, which can be multi-step itself.
Scalability Potentially scalable, but may require optimization of the Diels-Alder step.Scalable, dependent on the availability of the starting alcohol.

Route 1: Diels-Alder Reaction Followed by Hydrogenation and Hydrolysis

This classical approach builds the tetrahydropyran ring system through a hetero-Diels-Alder reaction, followed by saturation of the double bond and conversion of the ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

In a sealed reaction vessel, acrolein (1.0 equivalent) and ethyl 2-butenoate (1.2 equivalents) are heated, either neat or in a high-boiling solvent such as toluene, at a temperature ranging from 150 to 200 °C. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the product is isolated and purified by fractional distillation under reduced pressure.

Step 2: Hydrogenation of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

The unsaturated ester from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A hydrogenation catalyst, typically 5% palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Step 3: Hydrolysis to this compound

The crude ester from the hydrogenation step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC. After cooling to room temperature, the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated to afford the final product, which can be further purified by recrystallization or distillation.

Workflow Diagram

Synthesis_Route_1 Acrolein Acrolein DielsAlder Diels-Alder Reaction Acrolein->DielsAlder EthylButenoate Ethyl 2-butenoate EthylButenoate->DielsAlder DihydropyranEster Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate DielsAlder->DihydropyranEster Hydrogenation Hydrogenation (Pd/C, H2) DihydropyranEster->Hydrogenation TetrahydropyranEster Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate Hydrogenation->TetrahydropyranEster Hydrolysis Hydrolysis (NaOH, H2O/EtOH) TetrahydropyranEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Route 1: Diels-Alder and subsequent transformations.

Route 2: Oxidation of 2-Methyltetrahydropyran-2-methanol

This route offers a more direct conversion to the target carboxylic acid, provided the precursor alcohol is readily available.

Experimental Protocol

Synthesis of this compound via Oxidation

2-Methyltetrahydropyran-2-methanol (1.0 equivalent) is dissolved in a suitable solvent, such as acetone or a mixture of acetonitrile, carbon tetrachloride, and water. A strong oxidizing agent, for example, Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or a ruthenium-based oxidant like ruthenium(III) chloride with sodium periodate as a co-oxidant, is added portion-wise to the solution at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the excess oxidant is quenched (e.g., with isopropanol for Jones reagent). The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

Workflow Diagram

Synthesis_Route_2 StartingAlcohol 2-Methyltetrahydropyran-2-methanol Oxidation Oxidation (e.g., Jones Reagent) StartingAlcohol->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Route 2: Direct oxidation of the corresponding alcohol.

Conclusion

The choice between these two synthetic routes will largely depend on the specific needs and resources of the research setting. Route 1, while longer, utilizes simple and cost-effective starting materials, making it attractive for large-scale synthesis where the initial setup of a multi-step process is feasible. Route 2 is more concise and may be preferable for smaller-scale syntheses or when the precursor alcohol is commercially available or can be synthesized efficiently. Researchers should consider factors such as reagent availability, equipment, and desired scale when selecting the optimal pathway for the synthesis of this compound.

Unraveling the Stereospecific Bioactivity of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Enantiomers: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. While both the racemic mixture and the individual (R)- and (S)-enantiomers are commercially available, research detailing their specific pharmacological effects and direct comparisons remains unpublished. This guide synthesizes the available information on related compounds and provides a hypothetical framework for the scientific community to investigate the potential stereoselective bioactivities of these molecules.

Biological Activity of a Structurally Related Compound

While data on the target carboxylic acid enantiomers is scarce, a closely related compound, methyl tetrahydro-2H-pyran-2-carboxylate, has been reported to exhibit inhibitory activity against 5-lipoxygenase[1]. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to leukotrienes. Inhibition of 5-lipoxygenase is a therapeutic strategy for managing inflammatory conditions. However, it is important to note that these findings are for the methyl ester derivative and have not been specified for either enantiomer[1]. Specific pharmacological studies on this compound are also limited[1].

The Importance of Chirality in Biological Systems

In drug development and pharmacology, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical step in drug discovery and development.

Hypothetical Experimental Workflow for Comparative Analysis

Given the potential anti-inflammatory activity suggested by the related methyl ester, a logical starting point for investigating the biological activity of the this compound enantiomers would be to assess their 5-lipoxygenase inhibitory potential. The following workflow outlines a hypothetical experimental approach.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison racemic Racemic 2-Methyltetrahydro- 2H-pyran-2-carboxylic acid chiral_sep Chiral Separation (e.g., HPLC, SFC) racemic->chiral_sep enantiomers (R)-enantiomer & (S)-enantiomer chiral_sep->enantiomers lipoxygenase_assay 5-Lipoxygenase (5-LOX) Inhibition Assay enantiomers->lipoxygenase_assay ic50 Determine IC50 Values lipoxygenase_assay->ic50 cell_culture Leukocyte Cell Culture (e.g., PMNLs, Monocytes) ic50->cell_culture Effective Concentrations leukotriene_release Measure Leukotriene B4 (LTB4) Release (e.g., ELISA) cell_culture->leukotriene_release compare_activity Compare Inhibitory Potency of (R)- vs. (S)-enantiomer leukotriene_release->compare_activity sar Structure-Activity Relationship (SAR) Analysis compare_activity->sar

References

A Comparative Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid and Its Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent carboxylic acid and its ester derivatives is crucial for molecular design and experimental planning. This guide provides a detailed comparison of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and its corresponding methyl and ethyl esters, offering insights into their synthesis, physicochemical properties, and spectroscopic characterization.

The tetrahydropyran ring is a significant structural motif in a multitude of natural products and pharmacologically active compounds.[1] The introduction of a carboxylic acid group at the 2-position, along with a methyl group, creates a chiral center and a versatile synthetic handle. Esterification of this carboxylic acid to its methyl and ethyl esters can modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development. While specific biological activities for these simple derivatives are not extensively documented, they serve as valuable building blocks in the synthesis of more complex molecules.[2]

Physicochemical Properties: A Comparative Analysis

The conversion of the carboxylic acid to its methyl and ethyl esters results in predictable changes in physicochemical properties. The replacement of the acidic proton with an alkyl group eliminates the ability to form strong hydrogen bond dimers, which significantly affects boiling point and water solubility.

PropertyThis compoundMethyl 2-methyltetrahydro-2H-pyran-2-carboxylateEthyl 2-methyltetrahydro-2H-pyran-2-carboxylate
Molecular Formula C₇H₁₂O₃[3]C₈H₁₄O₃C₉H₁₆O₃
Molecular Weight 144.17 g/mol [3]158.19 g/mol 172.22 g/mol
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Solubility Soluble in water and polar organic solvents[4]Sparingly soluble in water, soluble in organic solventsLikely sparingly soluble in water, soluble in organic solvents
pKa ~4-5 (estimated)Not applicableNot applicable

Spectroscopic Characterization: Identifying Key Functional Groups

The transformation from a carboxylic acid to an ester is clearly distinguishable through spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The most prominent change in the IR spectrum upon esterification is the disappearance of the broad O-H stretching band of the carboxylic acid and the shift in the carbonyl (C=O) stretching frequency.

Functional GroupThis compoundMethyl/Ethyl Ester
O-H Stretch Broad peak around 2500-3300 cm⁻¹Absent
C=O Stretch ~1700-1725 cm⁻¹~1735-1750 cm⁻¹
C-O Stretch ~1210-1320 cm⁻¹Two bands, ~1000-1300 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the acidic proton of the carboxylic acid, which appears as a broad singlet typically downfield (>10 ppm), is absent in the esters. The esters will show new signals corresponding to the methyl or ethyl groups. In ¹³C NMR, the chemical shift of the carbonyl carbon and the carbons of the ester alkyl group are characteristic.

Expected ¹H NMR Chemical Shifts (ppm):

ProtonThis compoundMethyl EsterEthyl Ester
-COOH >10 (broad s)--
-CH₃ (on ring) ~1.2-1.5 (s)~1.2-1.5 (s)~1.2-1.5 (s)
-OCH₃ -~3.7 (s)-
-OCH₂CH₃ --~4.1 (q)
-OCH₂CH₃ --~1.2 (t)
Ring Protons ~1.5-4.0 (m)~1.5-4.0 (m)~1.5-4.0 (m)

Expected ¹³C NMR Chemical Shifts (ppm):

CarbonThis compoundMethyl EsterEthyl Ester
C=O ~175-185~170-175~170-175
-CH₃ (on ring) ~20-30~20-30~20-30
-OCH₃ -~52-
-OCH₂CH₃ --~61
-OCH₂CH₃ --~14
Ring Carbons ~20-80~20-80~20-80

Experimental Protocols

The synthesis of methyl and ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate can be readily achieved through Fischer esterification of the parent carboxylic acid.[5][6]

General Protocol for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of the corresponding alcohol (methanol or ethanol, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[7]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation or column chromatography.

G cluster_synthesis Synthesis Workflow start This compound + Alcohol (Methanol/Ethanol) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (4-24h) catalyst->reflux workup Neutralization (NaHCO₃) & Extraction reflux->workup purification Drying & Solvent Removal workup->purification product Purified Methyl/Ethyl Ester purification->product

General workflow for the synthesis of esters.

Structure-Activity Relationships and Potential Applications

While direct biological data for this compound and its simple esters is scarce, the tetrahydropyran scaffold is a common feature in many bioactive molecules. Altering the carboxylic acid to an ester can significantly impact a molecule's interaction with biological targets. For instance, the carboxylic acid may engage in hydrogen bonding or ionic interactions with a receptor, which would be lost upon esterification.[8] Conversely, the increased lipophilicity of the ester may enhance membrane permeability and oral bioavailability.

These simple derivatives can serve as valuable starting materials or fragments in the synthesis of more complex and potent therapeutic agents, such as enzyme inhibitors or receptor antagonists.[1]

G cluster_sar Structure-Property Relationship cluster_properties_acid Properties cluster_properties_ester Properties parent_acid Carboxylic Acid (-COOH) ester_derivative Ester Derivative (-COOR) parent_acid->ester_derivative Esterification h_bond_donor H-bond Donor parent_acid->h_bond_donor polar More Polar parent_acid->polar ionic_interaction Potential for Ionic Interaction parent_acid->ionic_interaction h_bond_acceptor H-bond Acceptor ester_derivative->h_bond_acceptor lipophilic More Lipophilic ester_derivative->lipophilic membrane_permeable Increased Membrane Permeability ester_derivative->membrane_permeable

Key property changes upon esterification.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of published, validated methods for this specific analyte, this document presents a comparison of two common, highly applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles and experimental data are based on established methods for similar carboxylic acids and serve as a comprehensive guide for researchers developing and validating analytical methods for this compound.

Comparison of Analytical Techniques

The choice of an analytical technique is critical for the accurate quantification of this compound in various matrices, a key step in drug development and quality control. Both HPLC-UV and LC-MS/MS are powerful chromatographic techniques, each with distinct advantages and considerations.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique suitable for direct analysis of compounds with a UV chromophore. While many carboxylic acids have a weak chromophore, derivatization can be employed to enhance UV detection.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or when very low detection limits are required.

The following table summarizes the key performance parameters of these two techniques for the analysis of carboxylic acids, providing a basis for selecting the most appropriate method.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Analysis of Carboxylic Acids

ParameterHPLC-UVLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on mass-to-charge ratio.
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity Moderate to Good (potential for interference from co-eluting compounds with similar UV spectra).Excellent (high specificity due to mass-based detection of parent and fragment ions).
Sample Preparation May require derivatization to enhance UV detection. Generally involves dissolution and filtration.Often requires minimal sample preparation, such as dissolution and filtration.
Advantages Cost-effective, robust, widely available.High sensitivity, high selectivity, suitable for complex matrices.
Disadvantages Lower sensitivity compared to LC-MS/MS, potential for matrix interference.Higher equipment cost, more complex method development.

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below is a representative protocol for an HPLC-UV method, based on established practices for similar molecules.

Representative HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Validation Parameters: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing the following parameters[1]:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Logical Relationships

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis and Evaluation of Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End: Validated Method method_implementation->end

Caption: General workflow for analytical method validation.

References

comparing the reactivity of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and its parent compound, tetrahydro-2H-pyran-2-carboxylic acid. The introduction of a methyl group at the α-position to the carboxyl group significantly influences the molecule's steric and electronic properties, thereby altering its reactivity in key synthetic transformations. This document outlines these differences through a discussion of chemical principles, presents illustrative experimental data, and provides detailed protocols for representative reactions.

Understanding the Impact of α-Methylation

The primary differentiator between this compound and tetrahydro-2H-pyran-2-carboxylic acid is the presence of a methyl group on the carbon atom adjacent to the carboxyl group. This substitution introduces two main effects:

  • Steric Hindrance: The methyl group is bulkier than a hydrogen atom, creating steric hindrance around the carboxylic acid functionality. This increased congestion can impede the approach of nucleophiles and reagents to the carbonyl carbon, thereby slowing down reaction rates. The extent of this hindrance is a critical factor in reactions such as esterification and amidation.

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the carbonyl carbon, making it slightly less electrophilic. A less electrophilic carbonyl carbon will react more slowly with nucleophiles.

These two effects, steric hindrance and the electron-donating nature of the methyl group, generally lead to a decreased reactivity of this compound compared to its non-methylated counterpart.

Comparative Reactivity Data

Table 1: Comparative Esterification Reactivity

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate of this reaction is sensitive to both steric and electronic effects.

CompoundRelative Rate Constant (k_rel)Yield (%) after 24h
Tetrahydro-2H-pyran-2-carboxylic acid1.0085
This compound0.6560
Conditions: Methanol (excess), H₂SO₄ (cat.), 65°C. Data is illustrative and based on general principles.
Table 2: Comparative Amidation Reactivity

Amidation, the formation of an amide from a carboxylic acid and an amine, is another fundamental reaction where steric hindrance plays a significant role, especially when using common coupling agents.

CompoundReagentRelative RateYield (%)
Tetrahydro-2H-pyran-2-carboxylic acidBenzylamine, DCC1.0090
This compoundBenzylamine, DCC0.5075
Conditions: Dichloromethane, 25°C, 12h. Data is illustrative.
Table 3: Comparative Reduction Reactivity

The reduction of carboxylic acids to primary alcohols is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). While less sensitive to electronic effects, steric hindrance can still influence the rate of hydride delivery.

CompoundReducing AgentTime for complete conversion (h)Yield (%)
Tetrahydro-2H-pyran-2-carboxylic acidLiAlH₄295
This compoundLiAlH₄492
Conditions: Tetrahydrofuran, 0°C to reflux. Data is illustrative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Fischer Esterification Protocol

Objective: To synthesize the methyl ester of the respective carboxylic acid.

Materials:

  • Tetrahydro-2H-pyran-2-carboxylic acid or this compound (10 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (0.2 mL)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add the carboxylic acid (10 mmol) and methanol (50 mL).

  • Stir the mixture until the carboxylic acid is dissolved.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 24 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Amidation Protocol using DCC

Objective: To synthesize the N-benzylamide of the respective carboxylic acid.

Materials:

  • Tetrahydro-2H-pyran-2-carboxylic acid or this compound (5 mmol)

  • Benzylamine (5 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (5.5 mmol)

  • Dichloromethane (DCM) (50 mL)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid (5 mmol) and benzylamine (5 mmol) in DCM (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (5.5 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Reduction Protocol using LiAlH₄

Objective: To reduce the carboxylic acid to the corresponding primary alcohol.

Materials:

  • Lithium aluminum hydride (LiAlH₄) (15 mmol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Tetrahydro-2H-pyran-2-carboxylic acid or this compound (5 mmol)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask (250 mL) equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry 250 mL three-neck flask under a nitrogen atmosphere, add LiAlH₄ (15 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the carboxylic acid (5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for the time indicated in Table 3.

  • Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL) for every 1g of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.

  • Filter the solid and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify by column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed chemical transformations.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst Acid Catalyst Acid Catalyst->Protonation Protonation->Tetrahedral Intermediate Nucleophilic Attack by Alcohol Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Ester Ester Elimination of Water->Ester

Caption: Fischer Esterification Mechanism.

Amidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxyl Group Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack DCC DCC (Coupling Agent) DCC->Activation Activation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse of Intermediate Tetrahedral_Intermediate->Collapse Amide Amide Collapse->Amide DCU Dicyclohexylurea (DCU) Collapse->DCU

Caption: DCC-mediated Amidation Workflow.

Unveiling the Solid State: A Comparative Crystallographic Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of a compound. This guide offers a comparative analysis of the crystallographic features of derivatives of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.

This publication presents a detailed comparison of the crystallographic data of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid and Tetrahydropyran-4-carboxylic acid, serving as representative examples of this class of molecules. The data herein provides a foundational understanding for structure-based drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data

The solid-state structures of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid and Tetrahydropyran-4-carboxylic acid have been elucidated by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented below, allowing for a direct comparison of their unit cell dimensions, space groups, and other critical metrics.

Parameter2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid[1]Tetrahydropyran-4-carboxylic acid
CCDC Number 779250[1]To be sourced
Empirical Formula C8H12O3C6H10O3
Formula Weight 156.18130.14
Crystal System Triclinic[1]To be sourced
Space Group P-1[1]To be sourced
a (Å) 6.308(1)[1]To be sourced
b (Å) 8.540(2)[1]To be sourced
c (Å) 8.878(2)[1]To be sourced
α (°) 84.33(3)[1]To be sourced
β (°) 84.86(3)[1]To be sourced
γ (°) 70.26(3)[1]To be sourced
Volume (ų) 447.13(1)[1]To be sourced
Z 2[1]To be sourced
Density (calculated) (Mg/m³) 1.160[1]To be sourced
Temperature (K) 100(2)[1]To be sourced

Experimental Protocols

Synthesis and Crystallization

A detailed, adaptable protocol for the synthesis of tetrahydropyran carboxylic acid derivatives is provided below, based on established methodologies.

Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid (A representative analogue):

This multi-step synthesis starts from the readily available chiral building block, tri-O-acetyl-D-glucal.

  • Initial Steps: The synthesis begins with the conversion of tri-O-acetyl-D-glucal to a key aldehyde intermediate through a[2][2]-sigmatropic rearrangement.

  • Reduction and Protection: The aldehyde is then subjected to NaBH4 reduction, followed by catalytic hydrogenation to yield an alcohol. The hydroxyl group is subsequently protected, for instance, with a methoxymethyl (MOM) ether.

  • Further Transformations: The protected compound undergoes a series of reactions including reaction with TBAF to form a diol, followed by mesylation.

  • Formation of the Tetrahydropyran Ring: A crucial step involves the reaction with excess LiAlH4, which unexpectedly leads to the formation of a key alcohol intermediate containing the tetrahydropyran ring.

  • Final Steps to the Carboxylic Acid: The alcohol is oxidized to a ketone using TPAP. The ketone is then converted to a hydrazone, which upon reaction with NaBH3CN yields the MOM-protected precursor. Finally, removal of the MOM protecting group and subsequent PDC oxidation of the resulting alcohol affords the target carboxylic acid.

General Crystallization Protocol:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system.

  • Dissolution: Dissolve the purified carboxylic acid derivative in a minimum amount of a suitable solvent (e.g., diethyl ether).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.[1]

  • Crystal Growth: Transparent crystals are typically obtained after several days.

X-ray Diffraction Analysis
  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Visualizing Molecular Interactions and Pathways

To understand the potential biological relevance of these compounds, it is crucial to visualize their interaction with protein targets and the subsequent impact on signaling pathways. Many tetrahydropyran derivatives have been identified as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor Tetrahydropyran Derivative Inhibitor->AChE Binding to active site

Caption: Mechanism of Acetylcholinesterase Inhibition.

The diagram above illustrates the normal function of acetylcholinesterase in hydrolyzing acetylcholine at the synaptic cleft and how a tetrahydropyran-based inhibitor can block this activity, leading to an increase in acetylcholine levels and enhanced signal transduction.

Alternative Analytical Approaches

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline materials, other techniques can provide complementary information, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk properties of a crystalline solid, including phase purity and polymorphism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a solid, which can be used to infer conformational details.

  • Computational Modeling: Quantum-chemical calculations can be used to predict the stable conformations of a molecule and to complement experimental crystallographic data.[1]

By combining these experimental and computational techniques, researchers can gain a comprehensive understanding of the solid-state properties of this compound derivatives, paving the way for their rational design and development as new therapeutic agents.

References

Spectroscopic Comparison of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step. Different isomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. This guide provides a comparative overview of the expected spectroscopic differences between the isomers of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a molecule with a stereocenter at the C2 position. Due to the limited availability of direct experimental spectra for the individual isomers in publicly accessible literature, this guide is based on established spectroscopic principles and data from analogous compounds. It aims to provide a predictive framework for researchers to distinguish between the (R) and (S) enantiomers.

Predicted Spectroscopic Data Comparison

The primary challenge in distinguishing enantiomers like the (R) and (S) isomers of this compound is that they have identical physical properties in an achiral environment. Therefore, standard spectroscopic techniques like NMR and IR will produce identical spectra for both enantiomers. To differentiate them, it is necessary to introduce a chiral auxiliary or use a chiral spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

A common method to distinguish enantiomers by NMR is to convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as a chiral alcohol, to form diastereomeric esters.[1] These diastereomers will have distinct NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Diastereomeric Esters

ProtonPredicted δ for (R)-acid-(R)-alcohol Ester (ppm)Predicted δ for (S)-acid-(R)-alcohol Ester (ppm)Key Differentiating Features
Methyl (C2-CH₃)~1.3 - 1.5~1.4 - 1.6The spatial proximity to the chiral auxiliary group in one diastereomer may cause a slight downfield or upfield shift compared to the other.
Ring ProtonsSlight variations in chemical shifts and coupling constantsSlight variations in chemical shifts and coupling constantsThe anisotropic effect of the chiral auxiliary's aromatic rings (if applicable) can cause noticeable differences in the chemical shifts of nearby ring protons.
Carboxylate ProtonN/A (ester formed)N/A (ester formed)N/A

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Diastereomeric Esters

CarbonPredicted δ for (R)-acid-(R)-alcohol Ester (ppm)Predicted δ for (S)-acid-(R)-alcohol Ester (ppm)Key Differentiating Features
C2~75 - 80~76 - 81The chemical shift of the stereocenter is often sensitive to the diastereomeric environment.
Methyl (C2-CH₃)~20 - 25~21 - 26Minor but potentially measurable differences are expected.
Carbonyl (C=O)~170 - 175~170 - 175Less likely to show significant differences, but worth noting.
Ring CarbonsMinor variationsMinor variationsSubtle shifts may be observed.

Infrared (IR) Spectroscopy

Standard IR spectroscopy is generally not effective for distinguishing between enantiomers as their vibrational modes are identical.[2] However, the characteristic absorptions for the functional groups in this compound are predictable.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch3300 - 2500Broad and strong[3][4]
C-H (Alkyl)Stretch2950 - 2850Medium to strong, sharp
Carbonyl C=OStretch1760 - 1690Strong and sharp[3][5]
C-O (Ether)Stretch1150 - 1085Strong
C-O (Carboxylic Acid)Stretch1320 - 1210Medium[3]

Mass Spectrometry (MS)

Mass spectrometry is also insensitive to stereoisomerism under normal conditions, as enantiomers have the same mass and typically identical fragmentation patterns. The expected fragmentation would involve the loss of the carboxylic acid group and cleavage of the pyran ring. The molecular ion peak (M+) for C₇H₁₂O₃ would be at m/z 144.17.

Experimental Protocols

NMR Spectroscopy with Chiral Derivatizing Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride)

  • Esterification: In a dry NMR tube, dissolve approximately 5-10 mg of the this compound isomer mixture in 0.5 mL of anhydrous pyridine-d₅. Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride. Allow the reaction to proceed to completion at room temperature.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher. Use standard parameters, including a spectral width of approximately 12 ppm, 32 to 64 scans, and a relaxation delay of 1-2 seconds.

  • Data Analysis: Compare the spectra of the diastereomeric esters. The relative integration of well-resolved, non-overlapping signals corresponding to each diastereomer can be used to determine the enantiomeric excess.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is a liquid. If it is a solid, prepare a KBr pellet or a mull.

  • Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the carboxylic acid and tetrahydropyran functional groups.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Comparison

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture of This compound Derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) Sample->Derivatization For NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Derivatization->NMR Diastereomer_Spectra Distinct Diastereomeric NMR Spectra NMR->Diastereomer_Spectra Structure_Confirmation Functional Group and Structural Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Conclusion Isomer Differentiation and Quantification Diastereomer_Spectra->Conclusion Identical_Spectra Identical IR and MS Spectra for Enantiomers Identical_Spectra->Conclusion Confirms enantiomeric nature Structure_Confirmation->Identical_Spectra

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

References

Unveiling the Performance Profile of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid in Muscarinic M4 Receptor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the performance of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid in biological assays is not currently available in the public domain, its citation in patent literature suggests a potential role as a building block for antagonists of the Muscarinic Acetylcholine Receptor M4 (M4R). This guide provides a comprehensive framework for evaluating its potential activity, including a detailed experimental protocol for a relevant assay, a comparison with known M4R antagonists, and a visualization of the associated signaling pathway.

The compound this compound has been identified as a potential synthetic intermediate for the development of antagonists targeting the Muscarinic Acetylcholine Receptor M4 (M4R), a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Although direct evidence of its biological activity is lacking, this guide outlines the established methodologies to assess the performance of such a compound and compares it with well-characterized M4R antagonists.

Comparative Analysis of Muscarinic M4 Receptor Antagonists

To establish a benchmark for performance, the following table summarizes the in vitro potency of several known M4 receptor antagonists. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value corresponds to a higher potency.

CompoundTargetAssay TypeIC50 (nM)Reference
VU6028418 (8i) Human M4 ReceptorCalcium Mobilization4.1F. Grunder et al., 2021
VU6013720 (2) Human M4 ReceptorCalcium Mobilization0.44D. Rodriguez et al., 2020
VU6021625 (3) Human M4 ReceptorCalcium Mobilization0.44D. Rodriguez et al., 2020
VU6021302 (4) Human M4 ReceptorCalcium Mobilization57D. Rodriguez et al., 2020
Tropicamide Muscarinic ReceptorsRadioligand BindingWeak M4-selectiveN. Lam et al., 2010

Experimental Protocol: In Vitro Assessment of M4 Receptor Antagonism via Calcium Mobilization Assay

The following protocol describes a common method to determine the antagonist activity of a test compound, such as this compound, at the M4 muscarinic receptor. This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by an M4R agonist.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO-K1) cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 20 mM HEPES, and appropriate antibiotics.

  • Cells are transiently or stably transfected with the human M4 muscarinic receptor cDNA and a chimeric G protein (e.g., Gqi5) to couple the receptor to the phospholipase C pathway.

2. Cell Plating:

  • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well and incubated overnight.

3. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.

4. Compound Preparation and Addition:

  • The test compound (e.g., this compound) and a reference M4R agonist (e.g., acetylcholine) are prepared in the assay buffer.

  • The test compound is added to the wells at various concentrations and incubated for a predefined period.

5. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., a FlexStation).

  • The M4R agonist is added to the wells at a concentration that elicits a submaximal response (EC80).

  • The fluorescence intensity is measured before and after the addition of the agonist to determine the change in intracellular calcium concentration.

6. Data Analysis:

  • The antagonist effect is calculated as the percentage inhibition of the agonist-induced calcium response.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture CHO-K1 Cell Culture transfection Transfection with hM4R and Gqi5 cell_culture->transfection plating Seeding in Microplates transfection->plating dye_loading Loading with Calcium-Sensitive Dye plating->dye_loading compound_addition Addition of Test Compound dye_loading->compound_addition agonist_stimulation Stimulation with M4R Agonist compound_addition->agonist_stimulation signal_detection Fluorescence Measurement agonist_stimulation->signal_detection data_processing Calculate % Inhibition signal_detection->data_processing curve_fitting Fit Concentration-Response Curve data_processing->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination

Experimental workflow for the calcium mobilization assay.

Muscarinic M4 Receptor Signaling Pathway

The M4 muscarinic receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist like acetylcholine, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). In the context of the described assay, the co-expression of a chimeric G protein (Gqi5) redirects this signaling through the Gq pathway, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, which can be measured.

M4R_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates Antagonist Antagonist (Test Compound) Antagonist->M4R Blocks

Simplified M4 muscarinic receptor signaling pathway.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS No. 4180-13-6).

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "4180-13-6."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the complete chemical name and any available safety information to the waste management service.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your EHS office.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe spill Is there a spill? start->spill container Select a compatible, labeled hazardous waste container ppe->container segregate Segregate from other waste streams container->segregate store Store in a designated, secure satellite accumulation area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store->contact_ehs end End: Disposal process complete contact_ehs->end spill->ppe No absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb Yes collect_spill Collect contaminated material into a hazardous waste container absorb->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations before disposing of any chemical waste.

Personal protective equipment for handling 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

This guide provides immediate safety, operational, and disposal information for handling this compound (CAS No. 4180-13-6) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety profiles of structurally similar compounds and general best practices for handling carboxylic acids. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar carboxylic acid compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation. The recommended personal protective equipment is summarized below.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.Footwear: Fully enclosed shoes are mandatory.
Eye Contact Causes serious eye irritation.Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles.Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing.
Inhalation May cause respiratory irritation.Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially if it is a powder or if aerosols may be generated.Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before starting any work.

    • Gather all necessary equipment (e.g., spatulas, weighing paper, glassware) and labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Chemical Handling:

    • Handle the smallest possible quantities required for the experiment.

    • When transferring the chemical, avoid creating dust.

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate any surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for proper hazardous waste disposal procedures.

Visualizing the Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Wear Lab Coat, Gloves, Eye Protection prep_area->don_ppe handle_chem Transfer & Use Smallest Quantities don_ppe->handle_chem keep_closed Keep Container Closed handle_chem->keep_closed decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Materials & Unused Chemical in Labeled Hazardous Waste wash_hands->dispose_waste

Caption: Safe Handling Workflow Diagram.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.